2-Amino-4-methoxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25503. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLSFXQTQKQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165784 | |
| Record name | Pyrimidine, 2-amino-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-90-8 | |
| Record name | 4-Methoxy-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-methoxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2-amino-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-2-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8DOV7S79V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-methoxypyrimidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino-4-methoxypyrimidine. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes in-depth information on the closely related and well-characterized analogs: 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4-methylpyrimidine. This comparative approach offers valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound
This compound is a pyrimidine derivative with the CAS Registry Number 155-90-8.[1] Its structure consists of a pyrimidine ring substituted with an amino group at position 2 and a methoxy group at position 4.
Table 1: Structural and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-methoxypyrimidin-2-amine |
| CAS Number | 155-90-8 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Melting Point | 166 °C |
| SMILES | COc1cc(nc(n1)N) |
| InChI | InChI=1S/C5H7N3O/c1-9-5-3-4(6)8-2-7-5/h2-3H,1H3,(H2,6,7,8) |
| InChIKey | DHYLZDVDOQLEAQ-UHFFFAOYSA-N |
Related Compounds
To provide a broader context, the properties of two structurally similar compounds are presented below.
This compound features an additional methoxy group at the 6th position of the pyrimidine ring compared to this compound.
Table 2: Structural and Physical Properties of 2-Amino-4,6-dimethoxypyrimidine
| Property | Value | Reference |
| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [2] |
| CAS Number | 36315-01-2 | [2] |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Melting Point | 94-96 °C | |
| SMILES | COC1=CC(=NC(=N1)N)OC | [2] |
| InChI | InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | [2] |
| InChIKey | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [2] |
In this analog, the methoxy group at the 4th position is replaced by a methyl group.
Table 3: Structural and Physical Properties of 2-Amino-4-methylpyrimidine
| Property | Value | Reference |
| IUPAC Name | 4-methylpyrimidin-2-amine | [3] |
| CAS Number | 108-52-1 | [3] |
| Molecular Formula | C₅H₇N₃ | [3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Melting Point | 158-160 °C | [4] |
| SMILES | CC1=CC=NC(N)=N1 | [5] |
| InChI | InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | [3] |
| InChIKey | GHCFWKFREBNSPC-UHFFFAOYSA-N | [3] |
Spectroscopic Data
This compound
-
UV Spectroscopy: Exhibits absorption maxima at 240 nm and 280 nm.
-
IR Spectroscopy: Shows absorption bands at 3200 cm⁻¹, 1650 cm⁻¹, and 1530 cm⁻¹.
2-Amino-4,6-dimethoxypyrimidine
-
¹H NMR: Spectral data is available and can be found in various databases.[6][7]
-
¹³C NMR: Spectral data is available.[8]
-
IR and Raman: The FTIR and FT-Raman spectra have been reported. Vibrational spectroscopy is a powerful tool for probing the molecular vibrations of this compound.[9]
-
Mass Spectrometry: Mass spectral data is available.[6]
2-Amino-4-methylpyrimidine
-
¹H NMR and ¹³C NMR: Spectral data is available.
-
IR Spectroscopy: Infrared spectral data is available.[4]
-
Mass Spectrometry: Mass spectral data is available.[3]
Experimental Protocols: Synthesis
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-amino-4-chloropyrimidine with a methoxide source. A detailed, optimized protocol for a similar transformation is provided for the synthesis of 2-amino-4-chloro-6-methoxypyrimidine, which can be adapted.[10]
Synthesis of 2-Amino-4,6-dimethoxypyrimidine
Several methods for the synthesis of 2-Amino-4,6-dimethoxypyrimidine have been reported.[11] A general workflow for a common industrial synthesis is outlined below.
A detailed experimental protocol for the synthesis of 2-Amino-4,6-dimethoxypyrimidine is as follows:
-
Imidate Formation: Charge a glass-lined reactor with toluene, and while stirring, add methanol followed by malononitrile at a temperature between 0°C and 30°C.[11] Cool the mixture to 0-20°C and pass dry HCl gas through the solution until the reaction is complete, forming a thick slurry of 3-amino-3-methoxy-N-cyano-2-propenimidate.[11]
-
Cyclization: In a separate reactor, prepare a solution of water, sodium bicarbonate, and 50% cyanamide, and cool it to 0-5°C.[11] Inoculate this solution with the previously formed imidate slurry.[11] The reaction mixture is then heated, stirred, and filtered to produce a slurry of the cyclized product.[11]
-
Purification: The slurry is reacted with toluene at reflux temperature to obtain a clear solution.[11] After cooling to 55-63°C, activated charcoal is added to remove impurities.[11] The hot solution is filtered, and the filtrate is cooled to room temperature to crystallize the final product, 2-Amino-4,6-dimethoxypyrimidine.[11]
Biological Activity and Applications
This compound
The biological activity of this compound is not well-documented in the available literature. However, its structural similarity to other biologically active pyrimidines suggests its potential as a scaffold in medicinal chemistry.
2-Amino-4,6-dimethoxypyrimidine
This compound is a key intermediate in the synthesis of sulfonylurea herbicides.[12] It is also a known environmental transformation product of several agrochemicals, including bensulfuron, foramsulfuron, and sulfosulfuron.[2] Furthermore, it has been used as a precursor for the synthesis of antimony(III) complexes that exhibit in vitro antileishmanial activity.[9] The aminopyrimidine core's ability to form robust hydrogen-bonding motifs is utilized in supramolecular chemistry and crystal engineering.[9]
2-Amino-4-methylpyrimidine
2-Amino-4-methylpyrimidine and its derivatives are important intermediates in the synthesis of various pharmaceuticals.[13] Certain derivatives have demonstrated antiviral activities.[13] It is also used in the synthesis of dyes and polymer materials.[13] Some studies have explored the use of 2-amino-4-methylpyridine, a close analog, as a ligand in the synthesis of copper(II) complexes and have investigated its biological activities, including the inhibition of inducible NO synthase.[5] Pyrimidine derivatives, in general, are known to possess a wide range of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and antitumor properties.[14]
Safety and Handling
-
2-Amino-4,6-dimethoxypyrimidine: May be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation.[2]
-
2-Amino-4-methylpyrimidine: Causes skin and serious eye irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a pyrimidine derivative with limitedly documented properties. However, by examining its more extensively studied analogs, 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4-methylpyrimidine, researchers can infer potential chemical behaviors and synthetic strategies. The data compiled in this guide serves as a valuable resource for professionals engaged in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research into the specific properties and biological activities of this compound is warranted to fully elucidate its potential.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylpyrimidine CAS#: 108-52-1 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]
- 10. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 11. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 12. researchgate.net [researchgate.net]
- 13. bloomtechz.com [bloomtechz.com]
- 14. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-methoxypyrimidine and its Analogs for Researchers and Drug Development Professionals
Introduction
2-Amino-4-methoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. While specific in-depth research on this particular molecule is limited in publicly available literature, its structural motif is a key component in a wide range of biologically active compounds. This guide provides the fundamental properties of this compound and offers a comprehensive overview of the closely related and extensively studied analog, 2-Amino-4,6-dimethoxypyrimidine (ADMP), as a representative model. Furthermore, this document explores the biological activity and signaling pathways of substituted this compound derivatives, providing valuable insights for researchers and professionals in drug discovery and development.
Core Compound: this compound
Chemical Properties and Identifiers
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 155-90-8 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Light yellow crystalline solid |
| SMILES | COc1ccnc(N)n1 |
| InChI Key | DHYLZDVDOQLEAQ-UHFFFAOYSA-N |
A Representative Analog: 2-Amino-4,6-dimethoxypyrimidine (ADMP)
Due to the limited detailed experimental data on this compound, this guide will focus on the well-characterized analog, 2-Amino-4,6-dimethoxypyrimidine (ADMP), to provide relevant insights into the synthesis, applications, and biological significance of this class of compounds.
Chemical Properties and Identifiers of ADMP
| Property | Value |
| CAS Number | 36315-01-2 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Appearance | White crystal |
| Melting Point | 94-96 °C |
| SMILES | COc1cc(OC)nc(N)n1 |
| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N |
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)
Several synthetic routes for ADMP have been reported, with the traditional three-step method being a common approach. This involves cyclization, chlorination, and subsequent methoxylation.
Experimental Protocol: Three-Step Synthesis of ADMP
-
Cyclization: Guanidine nitrate and diethyl malonate are reacted in the presence of a base like sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine.
-
Chlorination: The resulting dihydroxypyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine.
-
Methoxylation: Finally, the dichloropyrimidine is reacted with sodium methoxide to substitute the chlorine atoms with methoxy groups, affording the desired 2-amino-4,6-dimethoxypyrimidine.
More modern and environmentally friendly methods utilize dimethyl carbonate as a green methylating agent, which can shorten the reaction process and reduce waste generation.
Applications of ADMP
ADMP serves as a crucial intermediate in various industrial sectors, most notably in agriculture and pharmaceuticals.
-
Agrochemicals: It is a key building block in the synthesis of numerous sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, and pyrazosulfuron-methyl. These herbicides are known for their high efficacy and low toxicity.
-
Pharmaceuticals: In the realm of drug development, ADMP and its derivatives have been explored for their potential therapeutic applications. For instance, they form the scaffold for compounds investigated for the treatment of various diseases.
Biological Activity and Signaling Pathways of Substituted this compound Derivatives
While data on the direct biological activity of this compound is scarce, derivatives of this core structure have shown significant biological effects. A notable example is 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine , which has been identified as an activator of the canonical Wnt/β-catenin signaling pathway and possesses anti-inflammatory properties.
Wnt/β-catenin Signaling Pathway Activation
The derivative acts as a modulator of the Wnt/β-catenin pathway, a critical signaling cascade involved in cell proliferation, differentiation, and inflammation. Its mechanism of action involves the inhibition of Glycogen Synthase Kinase 3β (GSK3β), leading to the accumulation of β-catenin.
Caption: Wnt/β-catenin pathway modulation by a this compound derivative.
Experimental Protocol: Western Blot for β-catenin Accumulation
-
Cell Culture and Treatment: Human primary monocytes are cultured and treated with the this compound derivative (e.g., 0-10 μM) in the presence or absence of a Toll-like receptor (TLR) agonist like LPS (0-1.0 μg/ml).
-
Cell Lysis: After the desired treatment period, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for β-catenin. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to β-catenin is quantified to determine its accumulation.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry and agrochemical research. While detailed experimental information on this specific molecule is not extensively available, the study of its close analog, 2-Amino-4,6-dimethoxypyrimidine, and its derivatives provides a strong foundation for understanding the potential of this class of compounds. The ability of substituted 2-amino-4-methoxypyrimidines to modulate key signaling pathways, such as the Wnt/β-catenin pathway, highlights their promise as lead structures for the development of novel therapeutics. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential.
Solubility Profile of 2-Amino-4-methoxypyrimidine: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-4-methoxypyrimidine in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines available data, presents detailed experimental protocols for solubility determination, and visualizes a relevant biological pathway where a derivative of this compound is active.
Quantitative Solubility Data
Table 1: Solubility of this compound (Experimental Determination Required)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | Data not available | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | Data not available | |
| Methanol | Data not available | Data not available | Data not available | |
| Acetone | Data not available | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available | Data not available | |
| Dichloromethane | Data not available | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |
Experimental Protocols
The following is a general experimental protocol for the determination of the solubility of a solid compound like this compound. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent, followed by quantification of the dissolved solute.
Gravimetric Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvent (e.g., water, ethanol, etc.)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight seals
-
Syringe filters (pore size appropriate for the solvent and to remove undissolved solid, e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to maintain the experimental temperature. Immediately filter the supernatant through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue drying until a constant weight is achieved.
-
Quantification: Weigh the container with the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty container.
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) x 100
Analytical Method for Quantification
For a more precise quantification, especially at low solubilities, an analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used.
Procedure:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze Standards: Inject a known volume of each standard solution into the HPLC system and record the peak area.
-
Plot Calibration Curve: Plot a graph of peak area versus concentration to generate a calibration curve.
-
Analyze Saturated Solution: Prepare the saturated solution as described in the gravimetric method (steps 1-5). Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantify Sample: Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.
Biological Pathway and Experimental Workflow Visualization
While specific signaling pathways for this compound are not extensively documented, a structurally related compound, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine , has been shown to be a canonical Wnt/β-catenin pathway activator with anti-inflammatory properties mediated through Toll-like receptors (TLRs).[1][2][3] The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for investigating such interactions.
Caption: Conceptual signaling pathway of a 2-amino-pyrimidine derivative.
Caption: Experimental workflow for assessing immunomodulatory effects.
References
- 1. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectral Data Analysis of 2-Amino-4-methoxypyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4-methoxypyrimidine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Due to the limited availability of experimentally derived public data, the spectral information presented herein is based on predicted values from computational models.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are generated using advanced computational algorithms and provide a reliable reference for the identification and characterization of this compound.
Predicted ¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | Doublet | 1H | H6 |
| 6.15 | Doublet | 1H | H5 |
| 5.05 | Broad Singlet | 2H | -NH₂ |
| 3.90 | Singlet | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 167.0 | C4 |
| 163.5 | C2 |
| 158.0 | C6 |
| 90.0 | C5 |
| 54.0 | -OCH₃ |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 126.06 | 100 | [M+H]⁺ |
| 109.04 | 45 | [M-NH₂]⁺ |
| 95.04 | 30 | [M-OCH₃]⁺ |
| 81.03 | 20 | [M-CH₃-CO]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring NMR and MS spectra of pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is outlined below.
2.1.1. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for pyrimidine derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2.1.2. ¹H NMR Acquisition
-
Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher. The instrument's probe should be tuned to the proton frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and the baseline corrected. Calibrate the chemical shift axis using the internal standard.
2.1.3. ¹³C NMR Acquisition
-
Spectrometer Setup: Tune the probe to the ¹³C frequency. Maintain the lock and shim settings from the ¹H NMR acquisition.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to obtain a proton-decoupled spectrum.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Longer delays may be necessary for quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, applying a Fourier transform, phasing, and baseline correction.
Mass Spectrometry (MS)
The following is a general protocol for the mass analysis of small organic molecules.
2.2.1. Sample Preparation
-
Dissolution: Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution with the same solvent or a mixture of solvents compatible with the ionization source to a final concentration of 1-10 µg/mL.
-
Filtration: If any particulate matter is present, filter the final solution through a syringe filter to prevent clogging of the instrument's tubing.
2.2.2. Data Acquisition
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a constant flow rate.
-
Instrument Parameters:
-
Ionization Mode: Select either positive or negative ion mode. For this compound, positive ion mode is generally suitable for observing the protonated molecule [M+H]⁺.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the analyte.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant ion signal.
-
-
Data Analysis: The acquired mass spectrum will show peaks corresponding to the mass-to-charge ratios (m/z) of the ions generated from the analyte. The molecular weight can be determined from the molecular ion peak.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectral data of a chemical compound.
The 2-Aminopyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery and development of a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, mimicking the purine and pyrimidine bases of DNA and RNA, allows for potent and selective modulation of a wide array of biological targets.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities associated with the 2-aminopyrimidine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel 2-aminopyrimidine-based therapeutics.
Diverse Biological Activities of the 2-Aminopyrimidine Scaffold
The structural attributes of the 2-aminopyrimidine moiety, particularly its nitrogen atoms and amino substituent, facilitate interactions with various enzymatic active sites and receptors. This has resulted in the identification of 2-aminopyrimidine derivatives with a broad spectrum of pharmacological effects.[2][3]
Anticancer Activity
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, most notably as kinase inhibitors.[4][5] Numerous FDA-approved drugs, including Imatinib, Palbociclib, Ribociclib, and Abemaciclib, feature this critical chemical framework.[3][6]
Kinase Inhibition:
-
FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML).[7] Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors. For instance, compound 15 demonstrated significant inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC50 values of 7.42 nM and 9.21 nM, respectively.[7] It also showed potent antiproliferative effects in AML cell lines.[7] Similarly, compounds 30 and 36 exhibited nanomolar FLT3 inhibitory activities and high selectivity over c-KIT.[8]
-
Aurora Kinase Inhibitors: Aurora kinases (AURK) are crucial for cell cycle regulation, and their inhibition is a promising anticancer strategy.[9] 2-Aminopyrimidine-based compounds like Alisertib (MLN8237) and Barasertib (AZD1152) are potent AURK inhibitors with IC50 values in the low nanomolar range.[9]
-
Polo-like Kinase (PLK) Inhibitors: PLKs are also key regulators of mitosis, and their inhibitors are being investigated as cancer therapeutics.[9] The 2-aminopyrimidine scaffold is present in several potent PLK inhibitors.[9]
-
CDK/HDAC Dual Inhibitors: Researchers have developed novel 2-aminopyrimidine derivatives that act as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Compound 8e showed potent inhibitory activity against CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[10]
Other Anticancer Mechanisms:
-
LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier implicated in various cancers. A series of 2-aminopyrimidine derivatives were designed as LSD1 inhibitors, with compound X43 showing a remarkable IC50 of 0.89 μM and favorable pharmacokinetic profiles.[11]
-
MRP1 Inhibitors: Overexpression of multidrug resistance-associated protein 1 (MRP1) contributes to chemotherapy resistance. Novel 4,5,6-trisubstituted 2-aminopyrimidines have been identified as potent MRP1 inhibitors, with compound 21 being fivefold more potent than the reference inhibitor Reversan.[12]
-
Antiproliferative and Antimetastatic Effects: Monoterpene-aminopyrimidine hybrids have demonstrated pronounced cell growth inhibitory action against A2780 ovarian cancer cells, with IC50 values ranging from 0.76 to 2.82 μM.[13] These compounds also inhibited cancer cell migration and invasion.[13]
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new therapeutic agents. The 2-aminopyrimidine scaffold has proven to be a valuable starting point for the development of novel antimicrobial compounds with broad-spectrum activity.[2]
-
Antibacterial Activity: Derivatives of 2-aminopyrimidine have shown activity against both Gram-positive and Gram-negative bacteria.[2] For instance, a synthesized 2-aminopyrimidine Schiff base derivative exhibited mild antibacterial activity against Staphylococcus aureus and Escherichia coli.[14]
-
Antifungal Activity: The structural versatility of 2-aminopyrimidines allows for modifications that can lead to potent antifungal agents.[2]
-
Antiviral Activity: The 2-aminopyrimidine core is a key component in the synthesis of compounds designed to combat viruses such as HIV and hepatitis.[1]
-
Antitrypanosomal and Antiplasmodial Activities: Novel 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against Trypanosoma brucei rhodesiense (causative agent of sleeping sickness) and Plasmodium falciparum (a causative agent of malaria), with some compounds showing good to excellent activity.[15]
-
Biofilm Modulation: Certain 2-aminopyrimidine derivatives have the ability to modulate bacterial biofilm formation, particularly against Gram-positive strains.[16][17] Compounds 10 and 15 were found to inhibit MRSA biofilm formation by 80.1% and 85.5% respectively at 200 µM.[16]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. The 2-aminopyrimidine scaffold has been explored for the development of anti-inflammatory agents that target key mediators of the inflammatory response.[18][19]
-
COX-2 Inhibition: Certain 2-aminopyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values as low as 0.04 μmol.[18]
-
Inhibition of Inflammatory Mediators: 2-Aminopyrimidine-based compounds can inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines.[18] Some derivatives displayed powerful inhibitory activities against PGE2 production with IC50 values in the low nanomolar range (0.003–0.033 μM).[18]
-
Histamine H4 Receptor Antagonism: A series of 2-aminopyrimidines have been synthesized as ligands for the histamine H4 receptor, a target for inflammatory and pain conditions. The optimized compound 4 was potent in vitro and active in animal models of inflammation and pain.[20]
Other Biological Activities
The therapeutic potential of the 2-aminopyrimidine scaffold extends beyond the aforementioned areas:
-
β-Glucuronidase Inhibition: Elevated β-glucuronidase activity is associated with certain cancers and other diseases. A series of 2-aminopyrimidine derivatives were synthesized and evaluated as β-glucuronidase inhibitors, with compound 24 showing an exceptionally low IC50 of 2.8 ± 0.10 µM, far superior to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[3][21][22]
-
Central Nervous System (CNS) Activity: 2-Aminopyrimidine derivatives are utilized in the development of drugs for CNS disorders, including anticonvulsants and antidepressants.[1]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various 2-aminopyrimidine derivatives discussed in the literature.
Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives
| Compound/Drug | Target | Activity (IC50) | Cell Line/Assay | Reference |
| Compound X43 | LSD1 | 0.89 μM | Enzyme Assay | [11] |
| Proliferation | 1.62 μM | A549 cells | [11] | |
| Proliferation | 1.21 μM | THP-1 cells | [11] | |
| Compound 15 | FLT3-WT | 7.42 ± 1.23 nM | Kinase Assay | [7] |
| FLT3-D835Y | 9.21 ± 0.04 nM | Kinase Assay | [7] | |
| Proliferation | 0.83 ± 0.15 nM | MV4-11 cells | [7] | |
| Proliferation | 10.55 ± 1.70 nM | MOLM-13 cells | [7] | |
| Compound 30 | FLT3 | 1.5–7.2 nM | Kinase Assay | [8] |
| Compound 36 | FLT3 | 1.5–7.2 nM | Kinase Assay | [8] |
| Alisertib (MLN8237) | AURKA | 0.0012 µM | Kinase Assay | [9] |
| Barasertib (AZD1152) | AURKB | 0.00037 µM | Kinase Assay | [9] |
| Compound 8e | CDK9 | 88.4 nM | Kinase Assay | [10] |
| HDAC1 | 168.9 nM | Kinase Assay | [10] | |
| Compound 21 | MRP1 Efflux | EC50 = 177 nM | Calcein Accumulation | [12] |
| Monoterpene Hybrid 1 | Proliferation | 0.76–2.82 μM | A2780 cells | [13] |
| Monoterpene Hybrid 2 | Proliferation | 0.76–2.82 μM | A2780 cells | [13] |
Table 2: Antimicrobial and Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives
| Compound | Activity Type | Target/Organism | Activity Data | Reference |
| Compound 10 | Biofilm Inhibition | MRSA | 80.1% inhibition at 200 µM | [16] |
| Biofilm Inhibition | MSSA | 83.9% inhibition at 200 µM | [16] | |
| Biofilm Inhibition | P. aeruginosa | 52.5% inhibition at 200 µM | [16] | |
| Compound 15 | Biofilm Inhibition | MRSA | 85.5% inhibition at 200 µM | [16] |
| Derivatives 5 & 6 | Anti-inflammatory | COX-2 | IC50 = 0.04 μmol | [18] |
| Derivatives 32-35 | Anti-inflammatory | PGE2 Production | IC50 = 0.003–0.033 μM | [18] |
| Compound 4 | Anti-inflammatory | Histamine H4 Receptor | Potent in vitro activity | [20] |
Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound | Activity (IC50) | Reference |
| Compound 24 | 2.8 ± 0.10 µM | [3][21][22] |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 µM | [3][21][22] |
| Compound 23 | 126.43 ± 6.16 µM | [22] |
| Compound 22 | 300.25 ± 12.5 µM | [22] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine derivatives, compiled from various cited sources.
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine
This method involves the nucleophilic substitution of the chlorine atoms on the 2-amino-4,6-dichloropyrimidine core.
-
Materials: 2-amino-4,6-dichloropyrimidine, substituted amine, triethylamine, distilled water, ethanol.
-
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture in a solvent-free condition at 80–90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and crystallize from ethanol.
-
If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.[11]
-
Protocol 2: Microwave-Assisted Synthesis from Chalcones and Guanidine
This protocol describes a rapid, microwave-assisted condensation reaction.
-
Materials: Substituted chalcone, guanidine hydrochloride, sodium hydroxide, ethanol or Dimethylformamide (DMF), cold water.
-
Procedure:
-
In a microwave reactor vial, suspend the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol or DMF.
-
Add sodium hydroxide (2 mmol) to the mixture.
-
Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Precipitate the product by adding cold water, then filter and recrystallize.
-
Protocol 3: Sonogashira Coupling for the Synthesis of Alkynyl-2-aminopyrimidines
This cross-coupling reaction is used to introduce alkynyl moieties onto the pyrimidine ring.
-
Materials: Halo-2-aminopyrimidine (e.g., 5-bromo-2-aminopyrimidine), terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine, anhydrous solvent (e.g., THF or DMF), inert gas (Argon or Nitrogen).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-2-aminopyrimidine (1.0 eq), palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Add the anhydrous solvent, followed by triethylamine (2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Biological Assay Protocols
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Materials: Kinase enzyme, kinase-specific substrate, ATP, test compounds (2-aminopyrimidine derivatives), kinase assay buffer, ADP-Glo™ Kinase Assay kit, white opaque 96-well plates, luminometer.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound solution, the kinase enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-40 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
-
Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Materials: Test compounds, bacterial culture, Mueller-Hinton broth (MHB), 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 6: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
-
Materials: Cancer cell line, cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by 2-aminopyrimidine derivatives is crucial for understanding their mechanism of action and for guiding further drug development efforts. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathway Diagrams
Caption: A simplified representation of the FLT3 signaling pathway, a critical target for 2-aminopyrimidine-based inhibitors in the treatment of AML.
Caption: The role of Aurora kinases A and B in mitosis, which are key targets for 2-aminopyrimidine-based anticancer agents.
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and development of novel 2-aminopyrimidine-based therapeutic agents.
Conclusion
The 2-aminopyrimidine scaffold continues to be a highly fruitful area of research in drug discovery, consistently yielding compounds with potent and diverse biological activities. Its privileged structural features make it an ideal starting point for the development of targeted therapies against a range of diseases. This technical guide has provided a comprehensive overview of the current landscape of 2-aminopyrimidine-based research, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that this resource will aid researchers in their efforts to design and synthesize the next generation of innovative medicines based on this versatile and powerful chemical scaffold.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactome | FLT3 Signaling [reactome.org]
- 8. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. benchchem.com [benchchem.com]
- 20. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 21. betalifesci.com [betalifesci.com]
- 22. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Amino-4-methoxypyrimidine Derivatives
For Immediate Release
A Deep Dive into the Kinase Inhibitory Potential of 2-Amino-4-methoxypyrimidine Scaffolds for Researchers, Scientists, and Drug Development Professionals.
The this compound core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a primary focus on their well-documented roles as potent kinase inhibitors in oncology. This document outlines the key signaling pathways modulated by these derivatives, presents quantitative data on their biological activity, details relevant experimental protocols, and visualizes the underlying molecular interactions.
Core Mechanism of Action: Competitive ATP Inhibition of Protein Kinases
The predominant mechanism of action for many biologically active this compound derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases. The 2-aminopyrimidine moiety is a bioisostere of the adenine hinge-binding region of ATP, allowing it to form crucial hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the kinase from binding ATP and subsequently phosphorylating its downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle in cancer cells.
Key protein kinase families targeted by derivatives of this scaffold include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations and overexpression of EGFR are common drivers in various cancers, particularly non-small cell lung cancer (NSCLC)[1].
-
Aurora Kinases (A and B): Serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers[2][3].
-
Other Kinases: Derivatives of the 2-aminopyrimidine scaffold have also shown inhibitory activity against a range of other kinases, including p21-activated kinase 1 (PAK1) and cyclin-dependent kinases (CDKs)[4][5].
Quantitative Analysis of Biological Activity
The potency of this compound derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their anti-proliferative activity in cell-based assays. The following tables summarize representative quantitative data for various derivatives.
| Compound/Derivative | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Aurora Kinase Inhibitors | |||||
| AMG 900 | Aurora A | 5 | HCT-116 | 0.004 | |
| Aurora B | 4 | ||||
| Aurora C | 1 | ||||
| Compound 12a | Aurora A | 309 | HCT-116 | 1.31 ± 0.41 | [3] |
| Aurora B | 293 | A549 | 12.05 ± 0.45 | [3] | |
| MCF-7 | 20.53 ± 6.13 | [3] | |||
| EGFR Inhibitors | |||||
| 4H-chromene-benzene hybrid | EGFRWT | 3270 ± 720 | - | - | [6] |
| EGFRT790M | 1920 ± 50 | - | - | [6] | |
| Aminopyrimidine hybrid 6c | EGFR-TK | 900 ± 30 | MCF-7 | 37.7 ± 3.6 | [7] |
| Aminopyrimidine hybrid 10b | EGFR-TK | 700 ± 20 | MCF-7 | 31.8 ± 2.0 | [7] |
| Other Kinase Inhibitors | |||||
| 2,4-diaminopyrimidine B6 | PAK4 | 5.9 | A549 | 2.533 | [8] |
| R547 (diaminopyrimidine) | CDK1 | 1 | HCT116 | 0.08 | [5] |
| CDK2 | 3 | [5] | |||
| CDK4 | 1 | [5] |
Signaling Pathways and Experimental Workflows
The inhibition of key kinases by this compound derivatives disrupts critical cellular signaling pathways, leading to anticancer effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.
Caption: Simplified signaling pathways targeted by this compound derivatives.
Caption: General experimental workflow for evaluating this compound derivatives.
Detailed Experimental Protocols
Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant target kinase (e.g., EGFR, Aurora A/B)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 2.5 µL of the test compound dilution. For controls, add buffer with DMSO (positive control) or buffer without enzyme (blank).
-
Add 5 µL of a master mix containing the peptide substrate and ATP to each well.
-
Initiate the kinase reaction by adding 2.5 µL of diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation or cleavage (e.g., cleaved PARP for apoptosis).
Conclusion
This compound derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. Their mechanism of action, centered on the competitive inhibition of ATP binding, leads to the disruption of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this promising class of compounds. Further research focusing on enhancing selectivity and overcoming resistance mechanisms will be crucial in translating the potential of these derivatives into effective clinical therapies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
A Theoretical Deep Dive into the Electronic Structure of 2-Aminopyrimidine: A Guide for Researchers
For Immediate Release
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical studies on the electronic structure of 2-aminopyrimidine. This key heterocyclic compound is a foundational scaffold in numerous pharmacologically active molecules, making a thorough understanding of its electronic properties crucial for modern drug design and development. This document outlines the computational methodologies employed, presents key quantitative data on its electronic and structural parameters, and visualizes the typical workflow for such theoretical investigations.
Introduction: The Significance of 2-Aminopyrimidine
2-Aminopyrimidine is a cornerstone building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The electronic structure of the 2-aminopyrimidine core dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that complement and guide experimental research. By calculating parameters such as molecular geometry, charge distribution, and frontier molecular orbitals, researchers can predict the molecule's behavior and design more effective drug candidates.
Theoretical Methodologies: The Computational Protocol
The investigation of the electronic structure of 2-aminopyrimidine is predominantly carried out using quantum chemical calculations. The most common and robust methods are Density Functional Theory (DFT) and ab initio calculations.[3][4]
A typical computational protocol involves the following steps:
-
Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used DFT method for this purpose, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[5][6][7] Ab initio methods like Møller-Plesset perturbation theory (MP2) are also employed for high-accuracy geometry optimizations.[3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.[5]
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[5][8][9]
-
Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic structure, including hyperconjugative interactions and charge delocalization.[5][10]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[8]
-
Quantitative Data Presentation
The following tables summarize key quantitative data obtained from theoretical studies on 2-aminopyrimidine. These values are typically calculated using DFT methods, often with the B3LYP functional and a 6-31G(d) or similar basis set.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Lengths | ||
| C2-N1 | ~1.35 | ~1.34 |
| C2-N3 | ~1.35 | ~1.34 |
| N1-C6 | ~1.34 | ~1.33 |
| N3-C4 | ~1.34 | ~1.33 |
| C4-C5 | ~1.40 | ~1.39 |
| C5-C6 | ~1.40 | ~1.39 |
| C2-N7 (amino) | ~1.36 | ~1.35 |
| Bond Angles | ||
| N1-C2-N3 | ~117 | ~117 |
| C2-N1-C6 | ~121 | ~121 |
| N1-C6-C5 | ~122 | ~122 |
| C6-C5-C4 | ~117 | ~117 |
| C5-C4-N3 | ~122 | ~122 |
| C4-N3-C2 | ~121 | ~121 |
Note: Calculated and experimental values can vary slightly depending on the specific computational method and experimental conditions (e.g., crystal structure analysis). The provided values are representative.[3][11][12]
Table 2: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | ~ -6.0 to -6.5 eV |
| LUMO Energy | ~ -0.5 to -1.0 eV |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |
| Dipole Moment | ~ 1.5 to 2.0 Debye |
| Mulliken Atomic Charges | |
| N1 | ~ -0.6 to -0.8 e |
| C2 | ~ +0.4 to +0.6 e |
| N3 | ~ -0.6 to -0.8 e |
| C4 | ~ +0.1 to +0.3 e |
| C5 | ~ -0.2 to -0.4 e |
| C6 | ~ +0.1 to +0.3 e |
| N7 (amino) | ~ -0.7 to -0.9 e |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculations.[5][8]
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the theoretical study of the electronic structure of a molecule like 2-aminopyrimidine.
Conclusion
Theoretical studies on the electronic structure of 2-aminopyrimidine provide invaluable insights for researchers in medicinal chemistry and materials science. The use of computational methods like DFT allows for the detailed characterization of its geometric and electronic properties, which are in good agreement with experimental data.[3][5] This in-depth understanding facilitates the rational design of novel 2-aminopyrimidine derivatives with tailored properties for various applications, particularly in the development of new therapeutic agents. The workflow and data presented in this guide serve as a foundational resource for professionals engaged in the computational analysis of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 2-Amino-4-methoxypyrimidine-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methoxypyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets for compounds based on this core structure, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Overview of Therapeutic Potential
This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the treatment of various diseases. Key therapeutic areas where these compounds have shown potential include:
-
Oncology: A significant body of research has focused on the anticancer properties of this compound-based compounds. These molecules have been shown to inhibit the proliferation of various cancer cell lines through the modulation of critical signaling pathways.
-
Inflammation: The anti-inflammatory potential of this class of compounds is linked to the inhibition of key enzymes involved in the inflammatory cascade.
-
Bone Regeneration: Certain derivatives have been identified as bone anabolic agents, promoting osteogenesis and offering potential for the treatment of bone-related disorders.
-
Antimicrobial and Antiviral Activity: The pyrimidine core is a fundamental component of nucleobases, making its analogs of interest in the development of antimicrobial and antiviral agents.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic effects of this compound-based compounds are attributed to their interaction with specific biological targets. The following sections delve into the most promising of these targets.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif, capable of interacting with the ATP-binding pocket of numerous kinases.
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of the 2,4-diaminopyrimidine core have been identified as potent inhibitors of CDK1, CDK2, and CDK4. For instance, the compound R547, a 2,4-diamino-5-ketopyrimidine derivative, demonstrates potent inhibition of these kinases and significant in vivo antitumor activity.[1]
PLK4 is a master regulator of centriole duplication, and its overexpression is observed in a variety of cancers. A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed, with some compounds exhibiting IC50 values in the nanomolar range.[2] Compound 8h from one such study showed a PLK4 IC50 of 0.0067 μM.[2]
The RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways are critical for cell proliferation and survival. Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to suppress these pathways, with MEK1 kinase identified as a potential direct target.[3]
EGFR and VEGFR-2 are key drivers of tumor growth and angiogenesis. The pyrimidine scaffold is a common feature in inhibitors of these receptor tyrosine kinases.[4][5]
Aurora kinases are essential for mitotic progression, and their overexpression is common in human cancers. Pyrimidine-based compounds have been successfully developed as inhibitors of Aurora kinases.[4][6]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-amino-4-aryl-pyrimidine derivatives of ursolic acid against various human cancer cell lines.
| Compound ID | Cell Line | IC50 (μM) |
| 7b | MCF-7 (Breast) | 0.48 ± 0.11 |
| HeLa (Cervical) | 0.74 ± 0.13 | |
| HepG2 (Liver) | > 10 | |
| A549 (Lung) | > 10 |
Data extracted from a study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid.[3]
Modulation of the BMP2/SMAD1 Signaling Pathway
The Bone Morphogenetic Protein 2 (BMP2) signaling pathway plays a crucial role in bone formation. Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[7] This presents a therapeutic opportunity for conditions requiring bone regeneration.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS or NOS II) is responsible for the production of large amounts of nitric oxide (NO) during inflammation. Excessive NO can be cytotoxic and contribute to tissue damage. 2-aminopyridine-based compounds have been shown to be potent inhibitors of iNOS activity, suggesting that this compound derivatives could also target this enzyme to exert anti-inflammatory effects.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound-based compounds.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
Kinase of interest (e.g., CDK2, PLK4, MEK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase assay buffer.
-
Initiation: Add the kinase reaction mixture to the wells containing the compounds to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Multichannel pipettes
-
Microplate reader with absorbance measurement capabilities
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated (DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the evaluation of this compound-based compounds.
Caption: General experimental workflow for the evaluation of this compound derivatives.
Caption: Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways by pyrimidine derivatives.
Caption: Activation of the BMP2/SMAD1 signaling pathway promoting osteogenesis.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of potential applications. The primary opportunities appear to lie in the field of oncology, with numerous kinase targets identified. Furthermore, the modulation of inflammatory pathways and the promotion of bone regeneration highlight the broad therapeutic potential of this chemical class. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore and validate the therapeutic utility of this compound-based compounds. Continued investigation into the structure-activity relationships and mechanisms of action of these molecules will be crucial for the successful translation of these promising compounds into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
2-Amino-4-methoxypyrimidine: An Elusive Environmental Transformation Product of Herbicides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research has revealed a significant gap in the publicly available scientific literature regarding 2-Amino-4-methoxypyrimidine as a specific environmental transformation product of herbicides. While the structurally similar compound, 2-Amino-4,6-dimethoxypyrimidine (ADMP), is a well-documented metabolite of numerous sulfonylurea herbicides, direct evidence linking this compound to the degradation of specific herbicides is currently unavailable. This guide, therefore, addresses the user's request by providing available information on this compound and leveraging data on the analogous compound, ADMP, to offer insights into potential formation pathways, analytical methodologies, and toxicological considerations. The information pertaining to ADMP should be considered as a proxy and not as direct data for this compound.
Introduction to Aminopyrimidine Transformation Products
Sulfonylurea herbicides are a critical class of agricultural chemicals used for broad-spectrum weed control. Their environmental fate is of significant interest, as their degradation can lead to the formation of various transformation products. A common degradation pathway for many sulfonylurea herbicides is the cleavage of the sulfonylurea bridge, which results in the formation of a sulfonamide and an aminopyrimidine moiety. While 2-Amino-4,6-dimethoxypyrimidine (ADMP) is a frequently identified metabolite, the potential for the formation of other aminopyrimidine derivatives, such as this compound, exists depending on the structure of the parent herbicide.
Potential Formation of this compound
Although no specific parent herbicides have been identified to degrade into this compound, the general degradation pathway of sulfonylurea herbicides provides a hypothetical basis for its formation. The cleavage of the sulfonylurea bridge is the primary mechanism, which can be influenced by environmental factors such as soil pH, temperature, and microbial activity.
Hypothetical Degradation Pathway:
Methodological & Application
Application Note: One-Pot Synthesis of 2-Amino-4-methoxypyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminopyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. The synthesis of these scaffolds, particularly through efficient, high-yield, one-pot methodologies, is of significant interest. One-pot synthesis offers several advantages over traditional multi-step procedures, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification processes. This application note details versatile one-pot protocols for synthesizing 2-amino-4-methoxypyrimidine derivatives, presents key reaction data, and provides visual workflows to aid in experimental setup.
Data Presentation: Synthesis Conditions and Yields
The following table summarizes quantitative data from various synthetic routes leading to this compound derivatives. These examples highlight different one-pot or streamlined approaches, showcasing a range of reaction conditions and achievable yields.
| Starting Material(s) | Key Reagents/Catalyst | Product | Reaction Conditions | Yield | Reference |
| 2-Amino-4-chloro-6-methoxypyrimidine | Hydrazine hydrate, Ethanol | 2-Amino-4-hydrazinyl-6-methoxypyrimidine | Reflux (80-85 °C), 24 h | Not specified, but product confirmed by elemental analysis | [1] |
| Guanidine nitrate, Diethyl malonate | Sodium methoxide, Methanol | 2-Amino-4,6-dihydroxypyrimidine (Intermediate) | Reflux (68 °C), 3.5 h | 95% | [2] |
| 2-Amino-4,6-dihydroxypyrimidine | Dimethyl carbonate, K₂CO₃ | 2-Amino-4,6-dimethoxypyrimidine | 140 °C, 8 h | 28.6% | [2] |
| Malononitrile | Multi-step process with specific catalysts | 2-Amino-4,6-dimethoxypyrimidine | 130-140 °C, 3 h (final cyclization step) | 94.3% (final step), 77.1% (overall) | [3] |
| 3-Amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) | Et₃NHCl-2ZnCl₂ (Lewis acid) | 2-Amino-4,6-dimethoxypyrimidine | 50 °C, 3 h | 94.8% | [4] |
| p-Methoxyacetophenone, Substituted benzaldehyde, Guanidine hydrochloride | Sodium hydroxide (solid) | 2-Amino-4-(4'-methoxyphenyl)-6-arylpyrimidines | Microwave-assisted, solvent-free | Good | [5] |
Experimental Protocols
Protocol 1: One-Pot, Two-Stage Synthesis of 2-Amino-4-hydrazinyl-6-methoxypyrimidine[1]
This protocol describes a catalyst-free, one-pot reaction involving the nucleophilic substitution of a chloropyrimidine.
Materials:
-
2-Amino-4-chloro-6-methoxypyrimidine (5.0 g, 31.33 mmol)
-
Ethanol (150 mL)
-
Hydrazine hydrate (50 mL)
-
Round-bottomed flask
-
Reflux condenser
-
Oil bath
-
Stirring apparatus
Procedure:
-
Add 2-amino-4-chloro-6-methoxypyrimidine (5.0 g) and ethanol (150 mL) to a round-bottomed flask equipped with a magnetic stirrer.
-
Stir the mixture to ensure the solid is suspended.
-
Carefully add hydrazine hydrate (50 mL) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture in an oil bath to reflux (80–85 °C).
-
Maintain the reflux with stirring for 24 hours.
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Allow the mixture to stand for an additional 24 hours at 25 °C, during which time a precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product. The structure can be confirmed by spectral analysis and elemental analysis.
Protocol 2: General One-Pot, Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives (Microwave-Assisted)[5]
This protocol provides a general, efficient method for creating a library of trisubstituted pyrimidines under solvent-free conditions.
Materials:
-
An aryl methyl ketone (e.g., p-methoxyacetophenone, 1.0 mmol)
-
An aryl aldehyde (e.g., substituted benzaldehyde, 1.0 mmol)
-
Guanidine hydrochloride (1.5 mmol)
-
Sodium hydroxide (solid powder, 2.0 mmol)
-
Microwave reactor vial
-
Mortar and pestle
Procedure:
-
In a mortar, thoroughly grind the aryl methyl ketone (1.0 mmol), aryl aldehyde (1.0 mmol), guanidine hydrochloride (1.5 mmol), and powdered sodium hydroxide (2.0 mmol) into a homogeneous powder.
-
Transfer the solid mixture to a microwave-safe reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under controlled conditions (e.g., 100-120 °C, 5-15 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Add cold water to the reaction vial and stir. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the protocols described above.
References
- 1. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some 2-amino-4-(4’-methoxyphenyl)- 6-arylpyrimidines using Microwave-Assisted one-Pot Reaction under Solvent Free Conditions | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions on pyrimidine scaffolds. The pyrimidine motif is a crucial component in numerous pharmaceuticals, and the ability to functionalize this core structure through cross-coupling reactions is a powerful tool in medicinal chemistry and drug development.[1][2][3] These reactions enable the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, allowing for the synthesis of diverse libraries of substituted pyrimidines for biological screening.[4][5]
Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidines
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For pyrimidine substrates, which are often electron-deficient, these reactions provide a versatile and efficient means of introducing a wide range of substituents. The most commonly employed reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
The regioselectivity of these reactions on poly-halogenated pyrimidines is a critical consideration. Generally, the reactivity of halogens follows the order I > Br > Cl, and for dihalopyrimidines such as 2,4-dichloropyrimidine, the C4 position is typically more reactive towards oxidative addition by the palladium catalyst.[1][6] However, specific reaction conditions, particularly the choice of ligand, can influence and sometimes reverse this selectivity.[1][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide (or triflate) and an organoboron compound. It is widely used for the arylation, heteroarylation, and vinylation of pyrimidines.
Quantitative Data Summary:
| Entry | Pyrimidine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 95 | [6][8] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 98 | [6][8] |
| 3 | 5-Bromo-2-aminopyrimidine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 96 | [9] |
| 4 | 2-Chloropyrimidine | Phenylboronic acid pinacol ester | XPhos Pd G3 (1) | - | K₃PO₄ | 2-MeTHF | 80 | 12 | 98 | [9] |
| 5 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | - | [6] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol describes a general procedure for the highly efficient C4-selective mono-arylation of 2,4-dichloropyrimidine using microwave irradiation.[6][8]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the corresponding arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][10] This reaction is of great importance in drug discovery as the arylamine moiety is a common feature in many biologically active molecules.[4]
Quantitative Data Summary:
| Entry | Pyrimidine Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,5-Dichloro-4,6-pyrimidinediamine | Generic primary/secondary amine | - | - | NaOt-Bu | Toluene | 100 | - | [4] |
| 2 | 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromide | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | reflux | 27-82 | [11] |
| 3 | 2,4-Dichloropyrimidine | Aniline | Pd₂(dba)₃ | dppf | NaOt-Bu | Toluene | 80 | C4: 95, C2: <5 | [1] |
Experimental Protocol: Selective Mono-amination of 2,5-Dichloro-4,6-pyrimidinediamine
This protocol provides a general procedure for the mono-amination of 2,5-dichloro-4,6-pyrimidinediamine.[4] Optimization of the ligand and base may be necessary for different amine coupling partners.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu)
-
2,5-Dichloro-4,6-pyrimidinediamine
-
Primary or secondary amine
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base (e.g., 1.4 equivalents of NaOt-Bu), 2,5-dichloro-4,6-pyrimidinediamine (1.0 equivalent), and the amine (1.1 equivalents) to the same flask.[4]
-
Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine).[4]
-
Seal the flask and remove it from the glovebox.
-
Place the flask in a preheated oil bath and stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is valuable for the synthesis of alkynyl-substituted pyrimidines, which are important intermediates in organic synthesis and can be found in various bioactive molecules.[12][13]
Quantitative Data Summary:
| Entry | Pyrimidine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 5-Iodouracil | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (10) | CuI (30) | Et₃N | DMF | RT | - | - |[13] | | 2 | 5-Iodouridine | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (30) | Et₃N | DMF | RT | - | - |[13] | | 3 | 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Iodobenzene | - | - | - | Acetonitrile | RT | 9-11 h | high |[14] |
Experimental Protocol: Sonogashira Coupling of 5-Iodinated Pyrimidinones
This protocol describes a general procedure for the Sonogashira coupling of 5-iodinated pyrimidinones with terminal alkynes.[13]
Materials:
-
5-Iodinated pyrimidinone (e.g., 5-iodouracil)
-
Terminal alkyne (e.g., propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, dissolve the 5-iodinated pyrimidinone (0.2 mmol) in DMF.[13]
-
Add triethylamine (0.4 mmol).[13]
-
Add the terminal alkyne (0.6 mmol).[13]
-
Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.06 mmol).[13]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove DMF and salts.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
C-S Cross-Coupling
Palladium-catalyzed C-S cross-coupling reactions are used to form carbon-sulfur bonds, providing access to thioethers. Recent studies have shown that by careful selection of the catalyst and ligands, unconventional C2-selectivity can be achieved in the thiolation of 2,4-dichloropyrimidines.[1]
Quantitative Data Summary:
| Entry | Pyrimidine Substrate | Thiol | Precatalyst | Temperature (°C) | Selectivity (C2:C4) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | 1-Octanethiol | (η³-tBu-indenyl)PdCl(IPent) | 0 | >20:1 | 95 | [1] |
| 2 | 2,4-Dichloropyrimidine | Cyclohexanethiol | (η³-tBu-indenyl)PdCl(IPent) | 0 | 4:1 | 85 | [1] |
| 3 | 2,4-Dichloropyrimidine | 4-Methoxythiophenol | (η³-tBu-indenyl)PdCl(IPent) | 60 | >20:1 | 90 | [1] |
Experimental Protocol: C2-Selective Thiolation of 2,4-Dichloropyrimidine
This protocol is based on the C2-selective C-S cross-coupling of 2,4-dichloropyrimidine.[1]
Materials:
-
2,4-Dichloropyrimidine
-
Thiol
-
(η³-tBu-indenyl)PdCl(IPent) precatalyst
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, add the (η³-tBu-indenyl)PdCl(IPent) precatalyst to a reaction vial.
-
Add the base, 2,4-dichloropyrimidine, and the thiol.
-
Add the anhydrous solvent.
-
Stir the reaction at the specified temperature (e.g., 0 °C for alkyl thiols, higher for aryl thiols).
-
Monitor the reaction for completion.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Regioselectivity in Dihalopyrimidine Functionalization
Caption: Logical relationship of catalyst/ligand choice on regioselectivity.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyrimidines in drug discovery and development. The protocols and data presented here provide a starting point for researchers to synthesize novel pyrimidine derivatives. Careful consideration of the substrate, coupling partner, and reaction conditions, particularly the catalyst and ligand system, is crucial for achieving high yields and desired regioselectivity. The continued development of new catalysts and methodologies will further expand the synthetic utility of these powerful reactions.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Pivotal Role of 2-Amino-4,6-dimethoxypyrimidine in the Synthesis of Sulfonylurea Herbicides
Introduction
2-Amino-4,6-dimethoxypyrimidine is a critical heterocyclic intermediate in the agrochemical industry, serving as a cornerstone for the synthesis of numerous sulfonylurea herbicides.[1][2][3] This class of herbicides is distinguished by its high efficacy at low application rates, broad-spectrum weed control, and excellent crop selectivity.[3][4] The molecular structure of 2-amino-4,6-dimethoxypyrimidine provides an essential building block for constructing the sulfonylurea bridge, which is fundamental to the herbicidal activity of these compounds.[2] Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is vital for the biosynthesis of branched-chain amino acids in plants, leading to the cessation of plant cell division and growth.[5][6]
These application notes provide detailed protocols and quantitative data for the synthesis of prominent sulfonylurea herbicides, such as Nicosulfuron, Bensulfuron-methyl, and Pyrazosulfuron-ethyl, utilizing 2-amino-4,6-dimethoxypyrimidine.
Data Presentation
The following tables summarize quantitative data for the synthesis of various sulfonylurea herbicides, highlighting reaction yields and purity.
| Herbicide | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Nicosulfuron | 2-amino-4,6-dimethoxypyrimidine, 2-sulfamidoethyl formate-3-trifluoromethylpyridine | Toluene | Reduced pressure, 90°C, continuous removal of ethanol | 95.3 | 96.7 | [7] |
| Pyrazosulfuron-ethyl | 2-amino-4,6-dimethoxypyrimidine, crude sulfonyl isocyanate | Dry acetonitrile | Stirred at room temperature | - | - | [8] |
| Bensulfuron-methyl | 2-amino-4,6-dimethoxypyrimidine, o-(methyl formate)benzyl sulfonyl isocyanate | Condensation reaction solvent | 50-90°C | - | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of Nicosulfuron
This protocol is adapted from a patented industrial synthesis method.[7]
Materials:
-
2-amino-4,6-dimethoxypyrimidine
-
2-sulfamidoethyl formate-3-trifluoromethylpyridine
-
Toluene
-
Reaction kettle equipped for reduced pressure distillation
Procedure:
-
Charge the reaction kettle with 23.3 kg (150 mol) of 2-amino-4,6-dimethoxypyrimidine and 29.8 kg (100 mol) of 2-sulfamidoethyl formate-3-trifluoromethylpyridine.
-
Add 200 L of toluene to the reactor.
-
Heat the reaction mixture to 90°C under reduced pressure.
-
Continuously remove the ethanol generated during the reaction via rectification.
-
Monitor the reaction until the 2-sulfamidoethyl formate-3-trifluoromethylpyridine is completely consumed.
-
Cool the reaction mixture to 80°C.
-
Filter the mixture and dry the resulting solid to obtain Nicosulfuron.
Protocol 2: Synthesis of Pyrazosulfuron-ethyl
This protocol outlines the condensation step in the synthesis of Pyrazosulfuron-ethyl.[5][8]
Materials:
-
2-amino-4,6-dimethoxypyrimidine
-
Crude sulfonyl isocyanate intermediate
-
Dry acetonitrile
-
Standard laboratory glassware for stirring and filtration
Procedure:
-
Dissolve 0.4 g of 2-amino-4,6-dimethoxypyrimidine in 20 ml of dry acetonitrile in a suitable reaction vessel.
-
Add 0.98 g of the crude sulfonyl isocyanate to the solution.
-
Stir the mixture at room temperature.
-
As the reaction progresses, the product will crystallize out of the solution.
-
Filter the formed crystals, wash them, and dry to obtain Pyrazosulfuron-ethyl.
Protocol 3: Synthesis of Bensulfuron-methyl
This protocol describes the final condensation reaction for the synthesis of Bensulfuron-methyl.[9]
Materials:
-
o-(methyl formate)benzyl sulfonyl isocyanate
-
2-amino-4,6-dimethoxypyrimidine
-
A suitable condensation reaction solvent (e.g., xylene, acetonitrile)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Add the o-(methyl formate)benzyl sulfonyl isocyanate to the condensation reaction solvent in the reaction vessel.
-
Stir the mixture and cool it to a temperature between 30 and 50°C.
-
Add 2-amino-4,6-dimethoxypyrimidine to the reaction mixture.
-
Heat the mixture to a temperature between 50 and 90°C to carry out the condensation reaction.
-
After the reaction is complete, cool the mixture.
-
Filter and dry the resulting solid to obtain Bensulfuron-methyl.
Visualizations
General Synthesis Pathway for Sulfonylurea Herbicides
Caption: General reaction scheme for sulfonylurea herbicide synthesis.
Experimental Workflow for Nicosulfuron Synthesis
Caption: Workflow for the synthesis and isolation of Nicosulfuron.
Logical Relationship of Components in Sulfonylurea Herbicides
Caption: Key structural components contributing to herbicidal activity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazosulfuron-ethyl (Ref: NC 311) [sitem.herts.ac.uk]
- 6. coromandel.biz [coromandel.biz]
- 7. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 8. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
- 9. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
2-Amino-4-methoxypyrimidine: A Versatile Scaffold for Bioactive Compound Synthesis in Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds. Among the vast array of pyrimidine-based building blocks, 2-amino-4-methoxypyrimidine stands out as a particularly versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its strategic placement of amino and methoxy groups allows for facile and regioselective functionalization, enabling the exploration of vast chemical space in the pursuit of novel drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound and its close derivatives in the synthesis of kinase inhibitors and other targeted therapies.
Application Note 1: Synthesis of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors
The 2-aminopyrimidine core is a well-established pharmacophore for the development of potent and selective kinase inhibitors. The amino group at the C2 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The C4-methoxy group can be readily converted to a chloro group, providing a handle for subsequent cross-coupling reactions to introduce a variety of substituents that can occupy the hydrophobic pocket of the ATP-binding site.
A common synthetic strategy involves the initial chlorination of a related 2-aminopyrimidin-4-ol precursor, followed by nucleophilic substitution of the chloro group with various amines. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Workflow for Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors
Caption: Synthetic workflow for 2,4-disubstituted pyrimidine kinase inhibitors.
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(substituted-amino)pyrimidine Derivatives
This protocol is adapted from a microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives and is a representative method for the diversification of the 2-aminopyrimidine scaffold.[1]
Materials:
-
2-Amino-4-chloropyrimidine (or a suitable precursor)
-
Substituted amine (e.g., 4-methylpiperazine, 4-(4-bromophenyl)piperazine)
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Microwave reactor vials
-
Thin-layer chromatography (TLC) plates
-
Standard glassware for organic synthesis
Procedure:
-
To a microwave reaction vial, add 2-amino-4-chloropyrimidine (2 mmol).
-
Add anhydrous propanol (1 mL) and stir the mixture at room temperature.
-
Add the desired substituted amine (2 mmol) to the reaction vial.
-
Add triethylamine (200 µL) to the reaction mixture.
-
Seal the vial and perform the reaction in a microwave reactor at 120–140 °C for 15–30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the final 2-amino-4-(substituted-amino)pyrimidine derivative.
Data Presentation: Anticancer Activity of 2-Amino-4-(substituted-amino)pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-amino-4-(substituted-amino)pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[1]
| Compound ID | R Group (at C4) | HCT116 EC₅₀ (µM) | MCF7 EC₅₀ (µM) |
| 1 | 4-Methylpiperazin-1-yl | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-Methylpiperidin-1-yl | >300 | >300 |
| 3 | 4-(Pyrimidin-2-yl)piperazin-1-yl | >300 | >300 |
| 4 | 4-(4-Fluorophenyl)piperazin-1-yl | >300 | >300 |
| 5 | 4-(2-Fluorophenyl)piperazin-1-yl | >300 | >300 |
| 6 | 4-(4-Bromophenyl)piperazin-1-yl | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(4-Chlorophenyl)piperazin-1-yl | >300 | >300 |
Application Note 2: Targeting PIM-1 Kinase with 2-Aminopyrimidine Derivatives
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction.[2] Overexpression of PIM-1 is implicated in various cancers, making it an attractive target for therapeutic intervention. The 2-aminopyrimidine scaffold has been successfully employed to develop potent PIM-1 inhibitors.
PIM-1 Signaling Pathway
The expression and activity of PIM-1 are regulated by various upstream signaling pathways, most notably the JAK/STAT pathway. Cytokines such as IL-6 activate JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 then translocates to the nucleus and induces the transcription of the PIM1 gene. PIM-1 itself can participate in a positive feedback loop by phosphorylating components of the NF-κB pathway, leading to increased IL-6 production.
Caption: Simplified PIM-1 signaling pathway.
Application Note 3: 2-Aminopyrimidine Scaffolds in Modulating the BMP2/SMAD1 Signaling Pathway
Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a critical role in bone formation and regeneration. The BMP2 signaling cascade is initiated by the binding of BMP2 to its receptors, leading to the phosphorylation of SMAD1, SMAD5, and SMAD9. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the expression of osteogenic genes. Derivatives of 2-aminopyrimidine have been investigated as modulators of this pathway for potential applications in bone-related disorders.
BMP2/SMAD1 Signaling Pathway
Caption: Canonical BMP2/SMAD1 signaling pathway.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of a wide range of biologically active molecules. The synthetic accessibility and the potential for diverse functionalization make this building block an invaluable tool for drug discovery programs targeting kinases and other important cellular pathways. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space around the 2-aminopyrimidine core in the development of novel therapeutics.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-4-methoxypyrimidine Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic studies of 2-amino-4-methoxypyrimidine analogs as potential anticancer agents. The protocols and data presented are compiled from recent studies and are intended to serve as a guide for researchers in the field of medicinal chemistry and oncology drug discovery.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Analogs of 2-aminopyrimidine, particularly those with substitutions at the 4-position like a methoxy group, have garnered significant attention for their potential as anticancer agents. These compounds often act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This document outlines the synthesis of novel this compound analogs and protocols for assessing their anticancer activity.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various chemical strategies. A common approach involves the modification of a pre-formed pyrimidine ring. For instance, 2-amino-4-chloro-6-methoxypyrimidine can serve as a versatile intermediate for introducing diverse functionalities at the 4-position via nucleophilic substitution reactions.[1] Microwave-assisted synthesis has also been reported as an efficient method for generating libraries of pyrimidine derivatives.[2]
General Experimental Workflow
The overall process for synthesizing and evaluating these compounds typically follows a structured workflow, from initial synthesis and purification to comprehensive biological assessment.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine
This protocol is adapted from a patented method for preparing 2-amino-4-chloro-6-methoxypyrimidine, a key intermediate.[1]
Materials:
-
2-amino-4,6-dichloropyrimidine (ADCP)
-
Sodium methoxide solution (30%)
-
Methanol
-
Water
-
Reaction vessel with cooling capabilities
-
Distillation apparatus
Procedure:
-
Charge a reaction vessel with 500 ml of methanol and 82 g of 2-amino-4,6-dichloropyrimidine.
-
Cool the mixture to 17°C.
-
Slowly add 90 g of 30% sodium methoxide solution over 3.5 hours while maintaining the temperature at 17°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 1 hour to complete the reaction.
-
Cool the reaction mixture and distill off approximately 495 ml of methanol.
-
Add 250 ml of water to the residue and stir at room temperature for 1 hour to precipitate the product.
-
Filter the solid product and wash it three times with 75 ml of water each time.
-
Dry the product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives
This protocol provides a general method for the synthesis of 2-amino-4-substituted pyrimidine derivatives using microwave irradiation, which can significantly reduce reaction times.[2]
Materials:
-
2-amino-4-chloropyrimidine (2 mmol)
-
Substituted amine (2 mmol)
-
Anhydrous propanol (1 mL)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, dissolve 2 mmol of 2-amino-4-chloropyrimidine in 1 mL of anhydrous propanol with stirring at room temperature.
-
Add 2 mmol of the desired substituted amine to the reaction vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified temperature and time (e.g., 100°C for 10-30 minutes, optimization may be required).
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation with water or purified by column chromatography.
Anticancer Activity and Data Presentation
The synthesized this compound analogs are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of the compounds.
Table 1: In Vitro Anticancer Activity of Representative 2-Aminopyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | A549 (Lung) | 0.56 | [3] |
| PC-3 (Prostate) | 2.46 | [3] | |
| HepG2 (Liver) | 2.21 | [3] | |
| 5d | NSCLC | 0.095 | [3] |
| 5h | NSCLC | 0.071 | [3] |
| 6 | HCT116 (Colon) | 89.24 ± 1.36 | [2] |
| MCF7 (Breast) | 89.37 ± 1.17 | [2] | |
| 7b | MCF-7 (Breast) | 0.48 ± 0.11 | [4] |
| HeLa (Cervical) | 0.74 ± 0.13 | [4] | |
| 8d | U87-MG (Glioblastoma) | 0.975 | [3] |
| 9b | U87-MG (Glioblastoma) | 1.033 | [3] |
| Gefitinib (Control) | A549, PC-3, HepG2 | > IC50 of 4c | [3] |
| TAE-226 (Control) | U87-MG | 2.659 | [3] |
| Doxorubicin (Control) | HCT116 | 2 | [2] |
| MCF7 | 0.98 | [2] |
Mechanism of Action and Signaling Pathways
Several 2-aminopyrimidine derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth and survival. These include pathways mediated by Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and the downstream RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Some 2-aminopyrimidine analogs have been shown to be potent EGFR inhibitors.[3]
FAK Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Inhibition of FAK can lead to reduced cell motility and induction of apoptosis. Certain 4-arylamino-pyrimidine derivatives have been identified as FAK inhibitors.[3]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the possibility for diverse substitutions allow for the fine-tuning of their biological activity. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate new analogs with improved potency and selectivity against various cancer types. Further studies, including in vivo efficacy and pharmacokinetic profiling, are essential next steps in the preclinical development of lead compounds from this chemical series.
References
- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 2-Amino-4-methoxypyrimidine in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methoxypyrimidine and its derivatives, particularly 2-amino-4,6-dimethoxypyrimidine, are pivotal intermediates in the synthesis of a significant class of agrochemicals known as sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates, broad-spectrum weed control, and good crop selectivity. Their primary mechanism of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants, which are essential for their growth and development. This document provides a comprehensive overview of the application of this compound-derived compounds in agrochemical research, with a focus on their synthesis, mechanism of action, and biological activity. Detailed experimental protocols for the synthesis of a representative herbicide, Nicosulfuron, and for evaluating its herbicidal efficacy are also presented. Beyond herbicidal applications, the broader pyrimidine scaffold is also explored for its potential in developing novel fungicides and insecticides.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides derived from 2-amino-4,6-dimethoxypyrimidine are potent and specific inhibitors of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3] The inhibition of this enzyme leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[1] The selectivity of these herbicides arises from the differential metabolism rates between crops and weeds; tolerant crops can rapidly metabolize the herbicide into inactive forms, while susceptible weeds cannot.
Caption: Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides.
Agrochemical Applications and Efficacy
Derivatives of this compound are primarily utilized in the development of sulfonylurea herbicides. Below are tables summarizing the herbicidal, as well as potential fungicidal and insecticidal activities of various pyrimidine-based compounds.
Herbicidal Activity of Nicosulfuron
Nicosulfuron is a post-emergence sulfonylurea herbicide effective against a wide range of annual and perennial grass weeds in corn. Its efficacy is typically quantified by the GR50 value, which is the herbicide dose required to cause a 50% reduction in plant growth.
| Weed Species | GR50 (g a.i. ha⁻¹) | Reference |
| Sugar beet (Beta vulgaris L.) | 81.83 | [4] |
| Fall panicum (Panicum dichotomiflorum) (Susceptible) | 19.6 (control) | [5] |
| Fall panicum (Panicum dichotomiflorum) (Resistant) | > 254 | [5] |
Fungicidal Activity of Pyrimidine Derivatives
While this compound derivatives are primarily herbicides, the broader pyrimidine chemical space has been explored for antifungal properties. The "poisoned food technique" is a common in vitro assay to screen for fungicidal activity.[6]
| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5f | Phomopsis sp. | 100 | Not specified | [7][8] |
| 5o | Phomopsis sp. | 100 | 10.5 | [7][8] |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [7][8] |
| 5i | Botryosphaeria dothidea | 82.1 | Not specified | [7] |
| 5l | Botryosphaeria dothidea | 81.1 | Not specified | [7] |
| 5n | Botryosphaeria dothidea | 84.1 | Not specified | [7] |
| 5o | Botryosphaeria dothidea | 88.5 | Not specified | [7] |
| Pyrimethanil (Control) | Botryosphaeria dothidea | 84.4 | Not specified | [7] |
Insecticidal Activity of Pyrimidine Derivatives
The versatility of the pyrimidine scaffold extends to insecticidal applications. Various derivatives have been synthesized and tested against different insect pests.
| Compound | Insect Species | Activity | Reference |
| I13 | Aphis craccivora | 92% mortality at 100 µg/mL | [9] |
| 6f | Spodoptera litura | 70.2% mortality at 200 µg/mL | [10] |
| 6f | Mythimna separata | 75.4% mortality at 200 µg/mL | [10] |
| 6f | Tetranychus urticae | 80.9% mortality at 200 µg/mL | [10] |
| 6f | Rhopalosiphum maidis | 88.9% mortality at 200 µg/mL | [10] |
| 6f | Nilaparvata lugens | 78.6% mortality at 200 µg/mL | [10] |
Experimental Protocols
Synthesis of Nicosulfuron from 2-Amino-4,6-dimethoxypyrimidine
This protocol describes a common synthetic route to Nicosulfuron, a prominent sulfonylurea herbicide.
Caption: Simplified synthetic pathway for Nicosulfuron.
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
Urea
-
Concentrated sulfuric acid
-
Acetonitrile
-
Potassium carbonate
-
Pyridine sulfonyl chloride derivative
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step 1: Synthesis of the Pyrimidine Urea Intermediate [11][12]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,6-dimethoxypyrimidine (1.0 mol), urea (1.5 mol), and acetonitrile (500 mL).
-
Slowly add concentrated sulfuric acid (0.5 mol) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
After cooling to room temperature, the pyrimidine urea intermediate will be present in the acetonitrile solution. This solution can be used directly in the next step after filtration to remove any solids.
Step 2: Condensation to form Nicosulfuron [11][12]
-
To the filtered acetonitrile solution containing the pyrimidine urea intermediate, add potassium carbonate (0.5 mol).
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add a solution of the appropriate pyridine sulfonyl chloride (0.8 mol) in acetonitrile dropwise over 4 hours, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional hour.
-
Filter the reaction mixture to collect the crude Nicosulfuron precipitate.
-
Wash the precipitate with water and then air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
Post-Emergence Herbicidal Activity Assay
This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of a compound like Nicosulfuron in a greenhouse setting.[13][14]
Caption: General workflow for post-emergence herbicidal activity assay.
Materials:
-
Seeds of target weed species (e.g., Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed)) and a tolerant crop (e.g., Zea mays (corn)).
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
The herbicide to be tested (e.g., Nicosulfuron).
-
A suitable solvent (e.g., acetone) and surfactant.
-
Calibrated sprayer.
-
Balance for weighing plant biomass.
-
Drying oven.
Procedure:
-
Plant Growth: Sow the seeds of the test species in pots and allow them to grow under controlled conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of the test herbicide in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 0, 10, 20, 40, 80, 160 g a.i. ha⁻¹). Each treatment solution should contain a constant concentration of surfactant (e.g., 0.25% v/v). The '0' rate serves as the control and contains only the solvent and surfactant.
-
Herbicide Application: Evenly spray the different concentrations of the herbicide solution onto the foliage of the plants using a calibrated sprayer.
-
Incubation: Return the treated plants to the greenhouse or growth chamber and maintain the controlled environmental conditions.
-
Data Collection: After a specified period (e.g., 14-21 days after treatment), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete plant death). Harvest the above-ground plant material, and determine the fresh weight. Dry the plant material in an oven at 70 °C for 48 hours and record the dry weight.
-
Data Analysis: Calculate the percent growth inhibition for each treatment compared to the untreated control. Use this data to perform a dose-response analysis and calculate the GR50 value for each plant species.
Conclusion
This compound and its derivatives are indispensable building blocks in modern agrochemical research, particularly for the synthesis of highly effective sulfonylurea herbicides. The detailed understanding of their mechanism of action, targeting the ALS enzyme, has enabled the development of selective and potent weed control agents. The provided protocols for the synthesis of Nicosulfuron and the evaluation of herbicidal activity offer a practical guide for researchers in this field. Furthermore, the exploration of the broader pyrimidine scaffold for fungicidal and insecticidal activities highlights the continued potential of this chemical class in the discovery of new and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on phytotoxicity evaluation and physiological properties of nicosulfuron on sugar beet (Beta vulgaris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 12. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Nanoencapsulation Enhances the Post-Emergence Herbicidal Activity of Atrazine against Mustard Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of 2-Amino-4-methoxypyrimidine
Introduction
2-Amino-4-methoxypyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its accurate quantification is essential for ensuring the quality and purity of final products, as well as for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique that offers high sensitivity, specificity, and reproducibility for the quantification of such compounds. This application note presents a detailed, validated HPLC-UV method for the reliable determination of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
Experimental Protocol
This section details the materials, equipment, and procedures for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (88%)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in an isocratic elution. A typical starting ratio would be 70:30 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Data Presentation
The quantitative data from the method validation are summarized in the tables below.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
| Linearity (R²) | 0.9998 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=3) |
| 5 | 4.98 | 99.6 | 1.2 | 1.8 |
| 25 | 25.15 | 100.6 | 0.8 | 1.3 |
| 75 | 74.55 | 99.4 | 0.9 | 1.5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Experimental Workflow
The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.
Application Notes and Protocols for the Large-Scale Industrial Synthesis of 2-Amino-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a viable two-step industrial-scale synthesis route for 2-Amino-4-methoxypyrimidine, a key intermediate in the production of various pharmaceuticals and agrochemicals. The protocols are designed to be scalable and cost-effective, prioritizing high yield and purity.
Synthetic Strategy Overview
The recommended industrial synthesis of this compound proceeds via a two-step pathway, beginning with the readily available 2-amino-4,6-dichloropyrimidine. The process involves a selective monomethoxylation followed by a catalytic dechlorination.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine
This protocol is adapted from a patented industrial process and focuses on the selective replacement of one chlorine atom with a methoxy group.[1][2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Grade |
| 2-Amino-4,6-dichloropyrimidine (ADCP) | 163.98 | Industrial |
| Sodium Methoxide (30% solution in Methanol) | 54.02 | Industrial |
| Acetone | 58.08 | Technical |
| Activated Carbon | - | Industrial |
| Water | 18.02 | Deionized |
Equipment:
-
Jacketed glass-lined reactor with an agitator
-
Dropping funnel
-
Reflux condenser
-
Filtration unit (e.g., Nutsche filter)
-
Vacuum drying oven
Procedure:
-
Charging the Reactor: Charge the reactor with 1000 ml of acetone and 32.8 g (0.2 mol) of 2-amino-4,6-dichloropyrimidine.
-
Cooling: Cool the resulting suspension to 17°C with continuous stirring.
-
Addition of Sodium Methoxide: Add 37.44 g (0.208 mol) of a 30% sodium methoxide solution dropwise over 3.5 hours, maintaining the temperature at 17°C.
-
Reaction: Stir the yellow suspension at 17°C for an additional hour, then heat to 30°C and hold for two hours.
-
Decolorization: Add 0.8 g of activated carbon to the warm suspension and stir for approximately one hour.
-
Filtration and Solvent Removal: Filter off the activated carbon and precipitated sodium chloride. From the filtrate, distill off 700 ml of acetone under vacuum.
-
Precipitation: Add 500 ml of water to the distillation residue to precipitate the product.
-
Isolation and Drying: Cool the mixture to 7°C, filter the solid product, and wash it once with 50 ml of water. Dry the product in a vacuum oven at 50°C.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95.3% | [1] |
| Purity (HPLC) | 99.3% | [1] |
| Residual ADCP | <0.2% by weight | [1] |
Step 2: Synthesis of this compound (Dechlorination)
This step involves the catalytic hydrogenation of the intermediate to remove the remaining chlorine atom. While specific industrial protocols for this exact substrate are proprietary, the following is a general and effective laboratory-scale procedure that can be adapted for large-scale production.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Grade |
| 2-Amino-4-chloro-6-methoxypyrimidine | 159.57 | As synthesized in Step 1 |
| Palladium on Carbon (5-10% Pd) | - | Industrial |
| Methanol | 32.04 | Technical |
| Sodium Hydroxide | 40.00 | Technical |
| Hydrogen Gas | 2.02 | High Purity |
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Magnetic or mechanical stirrer
-
Filtration system to remove the catalyst
-
Rotary evaporator
Procedure:
-
Reactor Setup: In the hydrogenation reactor, dissolve 15.96 g (0.1 mol) of 2-amino-4-chloro-6-methoxypyrimidine in 200 ml of methanol.
-
Catalyst and Base Addition: Add 0.5-1.0 g of 5-10% palladium on carbon catalyst and 4.0 g (0.1 mol) of sodium hydroxide. The base is added to neutralize the hydrochloric acid formed during the reaction.
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm) and heat to a temperature between 25-60°C.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Catalyst Removal: After the reaction is complete, cool the reactor, release the pressure, and purge with nitrogen. Filter the reaction mixture to remove the palladium catalyst.
-
Work-up: Neutralize the filtrate with an acid (e.g., acetic acid) and then evaporate the methanol under reduced pressure.
-
Isolation: The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Expected Quantitative Data (based on similar reactions):
| Parameter | Expected Value |
| Yield | >90% |
| Purity | >98% |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Caption: Logical flow of the two-step synthesis process.
Safety and Handling Precautions
-
2-Amino-4,6-dichloropyrimidine: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Sodium Methoxide: Highly corrosive and flammable. Handle in a well-ventilated area, away from ignition sources. Reacts violently with water.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.
-
Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle wet to minimize the risk of ignition.
-
Hydrogen Gas: Extremely flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted 2-Aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminopyrimidines are a critical scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Traditional synthetic methods for these compounds often suffer from long reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technology to overcome these limitations. This approach offers several advantages, including dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry by often requiring less solvent.[4][5][6]
The application of microwave irradiation in the synthesis of 2-aminopyrimidine derivatives accelerates reactions through efficient and uniform heating of the reaction mixture via mechanisms like dipolar polarization and ionic conduction.[4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various substituted 2-aminopyrimidine derivatives, presents comparative data, and includes workflows to facilitate their adoption in research and drug development.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Chemical transformations that typically take hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[6]
-
Higher Yields: The improved reaction kinetics and reduction in the formation of side products frequently lead to higher isolated yields of the desired 2-aminopyrimidine derivatives.
-
Greener Chemistry: MAOS often enables the use of smaller quantities of solvents or even solvent-free reaction conditions, contributing to more environmentally sustainable chemical processes.[6]
Experimental Protocols
Several effective methods for the microwave-assisted synthesis of substituted 2-aminopyrimidines have been reported. The following protocols detail three common approaches.
Protocol 1: Biginelli-Type Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidines
This protocol describes a multicomponent reaction where an acetophenone derivative, an aromatic aldehyde, and a guanidine salt condense to form the 2-aminopyrimidine core. Microwave irradiation significantly accelerates this condensation process.[6]
Experimental Procedure:
-
In a dedicated microwave process vial, combine an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol).[6]
-
A catalytic amount of a suitable base, such as potassium tert-butoxide, can be added to facilitate the reaction.[6]
-
Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature and for a designated time (refer to Table 1 for examples).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting solid residue is typically purified by washing with water and a suitable organic solvent, such as ethanol or ethyl acetate, to yield the pure 2-aminopyrimidine product.[6]
Protocol 2: Synthesis from Chalcones and Guanidine
This method involves the cyclocondensation of a substituted chalcone (an α,β-unsaturated ketone) with guanidine to form the 2-aminopyrimidine ring. Microwave energy provides a significant enhancement to the rate of this reaction.[7]
Experimental Procedure:
-
Suspend a substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent like ethanol or dimethylformamide (DMF) in a microwave reactor vial.[6]
-
Add sodium hydroxide (2 mmol) to the mixture.[6]
-
Irradiate the reaction mixture in a microwave reactor at a temperature between 100-120°C for a duration of 5-15 minutes.[6]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
Protocol 3: Nucleophilic Substitution for the Synthesis of 2-Amino-4-substituted-aminopyrimidine Derivatives
This protocol involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with various amines, a common and effective strategy for creating a diverse library of compounds.[6][8]
Experimental Procedure:
-
In a microwave reaction vial, dissolve 2-amino-4,6-dichloropyrimidine (2 mmol) in anhydrous propanol (1 mL).[6][8]
-
To this solution, add a substituted amine (2 mmol) and triethylamine (200 µL).[6][8]
-
Seal the vial and expose it to microwave irradiation at a temperature ranging from 120–140°C for 15–30 minutes.[6][8]
-
After cooling, collect the precipitate that has formed.
-
Disperse the precipitate in a saturated sodium bicarbonate solution and extract the final product using ethyl acetate.[6][8]
Data Presentation
The following tables summarize quantitative data from the literature for the microwave-assisted synthesis of substituted 2-aminopyrimidine derivatives, allowing for easy comparison of different reaction conditions and outcomes.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Biginelli-Type Synthesis of 2-Aminopyrimidines [6]
| Entry | Aldehyde | Acetophenone | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | Microwave | 10 min | 92 |
| 2 | Benzaldehyde | Acetophenone | Conventional | 8 h | 75 |
| 3 | 4-Chlorobenzaldehyde | Acetophenone | Microwave | 12 min | 95 |
| 4 | 4-Chlorobenzaldehyde | Acetophenone | Conventional | 10 h | 78 |
| 5 | 4-Methoxybenzaldehyde | 4-Methylacetophenone | Microwave | 10 min | 90 |
| 6 | 4-Methoxybenzaldehyde | 4-Methylacetophenone | Conventional | 8 h | 72 |
Table 2: Microwave-Assisted Synthesis of 2-Amino-4-substituted-aminopyrimidine Derivatives via Nucleophilic Substitution [6][8]
| Entry | Substituted Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 120 | 20 | 85 |
| 2 | 4-Fluoroaniline | 130 | 15 | 88 |
| 3 | Benzylamine | 120 | 25 | 82 |
| 4 | N-Methylaniline | 140 | 30 | 75 |
Visualizations
The following diagrams illustrate the experimental workflows and a relevant biological signaling pathway.
Caption: General workflow for microwave-assisted synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-4-methoxypyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-4-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and its common analogue, 2-Amino-4,6-dimethoxypyrimidine?
A1: The most common strategies for synthesizing the 2-aminopyrimidine core include:
-
Condensation with Guanidine: A prevalent method involves the cyclocondensation of a guanidine salt with a 1,3-dicarbonyl compound, such as a malonate derivative. This typically forms a dihydroxypyrimidine intermediate, which then requires methylation.[1][2]
-
Synthesis from Malononitrile: This route uses malononitrile as a starting material, which undergoes a series of reactions including imidization, cyanamide substitution, and acid-catalyzed cyclization to yield the final product.[3][4][5]
-
Substitution of Halogenated Pyrimidines: Starting with a readily available precursor like 2-amino-4,6-dichloropyrimidine, a nucleophilic substitution reaction with sodium methoxide can be performed to replace the chlorine atoms with methoxy groups.[2][6]
-
Cyclization of Acyclic Precursors: Intramolecular cyclization of specifically designed acyclic precursors, such as 3‐amino‐3‐methoxy‐N‐cyano‐2‐propaneamidine (AMCP), can yield the target pyrimidine, often with the aid of a catalyst.[7]
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: Several factors critically affect the outcome of the synthesis:
-
Reagent Quality: The purity of starting materials, particularly the reactivity of sodium methoxide and the absence of moisture, is crucial. Anhydrous solvents and inert atmospheres are often necessary.[1][8]
-
Reaction Temperature: Temperature control is vital for managing reaction kinetics and minimizing side reactions. Specific temperature profiles, including gradual heating and holding at reflux, are often required for different steps.[1][6]
-
Stoichiometry: The molar ratios of reactants, such as the base to the guanidine salt or the methylating agent to the dihydroxypyrimidine intermediate, must be precisely controlled to ensure complete conversion and avoid the formation of byproducts.[1]
-
Catalyst Choice: In routes involving cyclization or substitution, the choice of catalyst (e.g., Lewis acids, phase transfer catalysts) can dramatically increase the reaction rate and yield.[2][7]
-
Purification Method: The final purity depends heavily on the chosen purification technique, such as recrystallization, column chromatography, or distillation, to effectively remove unreacted starting materials and byproducts.[1][9]
Q3: How can I effectively monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively tracking the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the precise composition of the reaction mixture over time.
Q4: What are the common impurities encountered, and how can they be removed?
A4: Common impurities may include unreacted starting materials (e.g., 2-amino-4,6-dichloropyrimidine), partially reacted intermediates (e.g., 2-amino-4-chloro-6-methoxypyrimidine), or byproducts from side reactions. Purification strategies include:
-
Recrystallization: This is a highly effective method for purifying solid products. Choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[1]
-
Washing: Washing the crude product with water or a specific aqueous solution can remove inorganic salts and other water-soluble impurities.[10]
-
Activated Carbon Treatment: If the product is discolored, treatment with activated charcoal can help remove colored impurities before recrystallization.[6][8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used to isolate the desired compound.[9]
Troubleshooting Guide
Problem: Low Product Yield
Q: The yield from the initial condensation of guanidine with a malonate derivative is poor. What are the likely causes and solutions? A: Low yields in this step are often traced back to issues with the base or reaction conditions.
-
Cause 1: Inactive Sodium Methoxide/Ethoxide. The alkali metal alkoxide is highly sensitive to moisture and can decompose, reducing its effectiveness as a base.
-
Solution: Use freshly prepared or properly stored sodium methoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Suboptimal Reaction Temperature. The temperature for the condensation reaction is critical. If it's too low, the reaction may be slow or incomplete. If it's too high, side reactions can occur.
-
Solution: Strictly adhere to the recommended temperature profile. For the reaction of guanidine nitrate with diethyl malonate using sodium methoxide, a common procedure involves dropwise addition of the base at 40-60°C, followed by reflux at approximately 68°C for several hours.[1]
-
-
Cause 3: Inefficient Precipitation. The dihydroxypyrimidine intermediate is often isolated by precipitation. Improper pH adjustment can lead to loss of product.
-
Solution: After the reaction, the mixture is often worked up by adding water and then neutralizing with an acid like acetic acid. This process keeps excess guanidine in the solution while causing the desired product to precipitate quantitatively.[10]
-
Q: My methylation step using dimethyl carbonate results in a very low yield. How can this be improved? A: The methylation of 2-amino-4,6-dihydroxypyrimidine can be challenging due to the low reactivity of the hydroxyl groups.
-
Cause 1: Insufficient Reaction Temperature and Pressure. This methylation often requires high temperatures to proceed at a reasonable rate.
-
Solution: The reaction may need to be conducted in a high-pressure autoclave to reach the necessary temperatures (e.g., 100-200°C) and pressures (2-4 MPa).[1]
-
-
Cause 2: Lack of a Catalyst. Without a catalyst, the reaction can be extremely slow.
-
Solution: The use of a phase transfer catalyst, such as tetrabutyl ammonium bromide, can significantly improve the reaction rate and yield when methylating with agents like dimethyl carbonate.[2]
-
-
Cause 3: Inappropriate Methylating Agent. While dimethyl carbonate is a "green" reagent, other methylating agents might be more effective, although potentially more hazardous.
-
Solution: While not always ideal due to safety and environmental concerns, traditional methylating agents could be considered if other methods fail. However, optimizing the reaction with dimethyl carbonate is generally preferred.
-
Problem: Impurity Formation
Q: In the synthesis from 2-amino-4,6-dichloropyrimidine, I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the di-methoxy product? A: Achieving complete substitution without side reactions requires careful control over stoichiometry and reaction time.
-
Cause 1: Insufficient Sodium Methoxide. Using less than two equivalents of sodium methoxide will naturally lead to the formation of the mono-substituted intermediate, 2-amino-4-chloro-6-methoxypyrimidine.
-
Solution: Ensure at least two molar equivalents of sodium methoxide are used relative to the dichloropyrimidine starting material. A slight excess of the methoxide can help drive the reaction to completion.[6]
-
-
Cause 2: Insufficient Reaction Time or Temperature. The second substitution is often slower than the first.
-
Solution: Increase the reaction time or temperature after the initial substitution has occurred. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete conversion. A typical procedure might involve reacting at 17°C and then warming to 30°C for a few hours.[6]
-
Q: My final product is a pale yellow or brown powder instead of white. What causes this discoloration and how can I fix it? A: Discoloration is usually due to the presence of minor, highly colored impurities formed from side reactions or decomposition at high temperatures.
-
Solution 1: Activated Carbon Treatment. Before the final crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Stir for a short period (e.g., 1 hour), then filter the hot solution through celite to remove the charcoal and the adsorbed impurities.[6][8]
-
Solution 2: Recrystallization. Perform a careful recrystallization using an appropriate solvent. Solvents like ethyl acetate or toluene are often used.[1][3] This process is highly effective at excluding impurities from the crystal lattice, resulting in a purer, white product.
Data Summary
The following tables summarize quantitative data from various synthesis methods reported in the literature.
Table 1: Yields for Different Synthetic Routes to 2-Amino-4,6-dimethoxypyrimidine
| Starting Material(s) | Key Reagents/Catalysts | Reported Yield | Reference |
| Guanidine Nitrate, Diethyl Malonate | Sodium Methoxide, Dimethyl Carbonate | 96.3% (hydroxylation), 8.1% (methylation) | [1] |
| Malononitrile | Methanol, HCl, Cyanamide | 61.5% - 77.1% (overall, 3 steps) | [3][4] |
| 3-amino-3-methoxy-N-cyano-2-propaneamidine | Et3NHCl-2ZnCl2 (Lewis Acidic Ionic Liquid) | 94.8% | [7] |
| 2-Amino-4,6-dichloropyrimidine | Sodium Methoxide in Acetone | 95.3% | [6] |
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-4,6-dichloropyrimidine and Sodium Methoxide[6]
-
Setup: Charge a reaction vessel with 1000 ml of acetone and add 32.8 g (195 mmol) of 2-amino-4,6-dichloropyrimidine (ADCP).
-
Cooling: Cool the resulting suspension to 17°C.
-
Addition of Base: Slowly add 37.44 g (208 mmol) of a 30% sodium methoxide solution dropwise over approximately 3.5 hours, maintaining the temperature at 17°C.
-
Reaction: Stir the yellow suspension at 17°C for an additional hour, then warm the mixture to 30°C and hold for two hours.
-
Decolorization: Add 0.8 g of activated carbon to the warm suspension and stir for approximately 1 hour.
-
Isolation: Filter the mixture to remove the activated carbon and inorganic salts. The product is in the filtrate.
-
Precipitation: Distill off a portion of the solvent and add water to precipitate the product.
-
Drying: Filter the precipitated solid and dry under reduced pressure at 50°C to obtain 2-amino-4,6-dimethoxypyrimidine.
-
Expected Outcome: Yield of ~95.3% with a purity of ~99.3% by HPLC.
-
Protocol 2: Synthesis via Cyclization of AMCP with a Lewis Acidic Ionic Liquid Catalyst[7]
-
Catalyst Preparation: Prepare the Et3NHCl-2ZnCl2 catalyst by mixing triethylamine hydrochloride and zinc chloride in the appropriate molar ratio.
-
Setup: In a reaction vessel, dissolve 3‐amino‐3‐methoxy‐N‐cyano‐2‐propaneamidine (AMCP) in a solvent mixture of toluene and methanol (9:1 v/v).
-
Catalyst Addition: Add the Et3NHCl-2ZnCl2 catalyst (e.g., 2.5 mol% relative to AMCP).
-
Reaction: Heat the reaction mixture to 50°C and maintain for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
-
Expected Outcome: Yield of up to 94.8%.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 9. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Amino-4-methoxypyrimidine
Welcome to the technical support center for the purification of crude 2-Amino-4-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Question: My this compound fails to crystallize from solution upon cooling. What should I do?
Answer:
Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting the solvent concentration. Here are several troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
Cold Shock: Briefly placing the flask in a colder environment, such as an ice bath, can sometimes induce nucleation. However, be cautious as rapid cooling can lead to the formation of small, impure crystals.
-
-
Solvent Concentration:
-
Excess Solvent: You may have used too much solvent, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Question: The compound "oils out" instead of forming solid crystals during recrystallization. How can I prevent this?
Answer:
"Oiling out" occurs when the crude compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point of the compound or if the boiling point of the solvent is higher than the melting point of the impure compound.
-
Add More Solvent: The concentration of the crude product might be too high. Re-heat the solution and add more of the hot solvent to fully dissolve the oil. Then, allow it to cool slowly.
-
Change Solvent System: The polarity of the solvent may not be suitable. Consider using a different solvent or a solvent mixture. For aminopyrimidines, solvents like toluene and ethyl acetate have been shown to be effective.[1]
-
Lower the Crystallization Temperature: If the melting point of your compound is low, try cooling the solution to a lower temperature to encourage solidification.
-
Purify Before Recrystallization: If the crude material is very impure, consider a preliminary purification step, such as an acid-base extraction or treatment with activated charcoal, to remove some of the impurities before attempting recrystallization.
Question: The yield of pure this compound after recrystallization is very low. How can I improve it?
Answer:
Low recovery can be frustrating but can often be improved by optimizing your procedure.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing the yield.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can place it in an ice bath to maximize crystal formation. Rapid cooling tends to form smaller crystals that are harder to collect and may trap impurities.
-
Second Crop of Crystals: After filtering the initial crystals, you can try to recover more product from the filtrate (mother liquor). Concentrate the mother liquor by evaporating some of the solvent and then cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Check for Product in Filtrate: Ensure that your product is indeed crystallizing out and not remaining in the solvent. You can test this by taking a small sample of the cold filtrate and evaporating the solvent to see if a significant amount of solid remains.
General Purity Issues
Question: My purified this compound is still colored. How can I remove colored impurities?
Answer:
Colored impurities are common in organic synthesis and can often be removed by adsorption.
-
Activated Charcoal Treatment: Activated charcoal is very effective at adsorbing colored impurities. Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step of recrystallization. Be cautious not to add it to a boiling solution as this can cause vigorous bumping. After a brief heating period, filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.
Question: I am struggling to remove a persistent impurity that co-crystallizes with my product. What other purification techniques can I try?
Answer:
If recrystallization is not sufficient to remove a particular impurity, other techniques that exploit different physical and chemical properties may be more effective.
-
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For aminopyrimidines, a silica gel column is often used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the mobile phase can be gradually increased to elute compounds with different polarities.
-
Acid-Base Extraction: Since this compound is a basic compound due to the amino group, it can be separated from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., dilute HCl). The basic product will move into the aqueous layer as its protonated salt. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.
-
Sublimation: For compounds that are solids and have a sufficiently high vapor pressure, sublimation can be an excellent purification method, especially for removing non-volatile or less volatile impurities. The crude material is heated under vacuum, and the pure compound sublimes and is collected on a cold surface.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in crude this compound?
A1: While specific impurities depend heavily on the synthetic route, potential byproducts from the common synthesis involving guanidine and a malonaldehyde derivative (like 1,1,3,3-tetramethoxypropane) could include:
- Unreacted starting materials (guanidine, malonaldehyde precursors).
- Side-products from the self-condensation of malonaldehyde.
- Over-alkylation or other side reactions involving the pyrimidine ring if harsh conditions are used.
- Polymeric materials.
Q2: Which solvent is best for the recrystallization of this compound?
A2: For the closely related 2-Amino-4,6-dimethoxypyrimidine, solvents such as toluene and ethyl acetate have been successfully used, yielding high purity products (>99%).[1] The ideal solvent for this compound should be determined experimentally, but these are excellent starting points. A good solvent will dissolve the crude material when hot but allow for good crystal recovery upon cooling.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your compound:
- Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
- High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) is a common setup for analyzing aminopyrimidines.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of your compound and identify the presence of impurities by showing extra peaks in the spectrum.
- Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range.
Data Presentation
The following tables summarize quantitative data on the purification of the closely related compound, 2-Amino-4,6-dimethoxypyrimidine, which can serve as a useful reference.
Table 1: Recrystallization of 2-Amino-4,6-dimethoxypyrimidine
| Recrystallization Solvent | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Reference |
| Toluene | Not Specified | 99.4 | 81.2 | [1] |
| Toluene | Not Specified | 99.6 | 94.3 | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Toluene (Adapted for this compound)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add a 1M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated this compound will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the solution is basic (test with pH paper). The pure this compound will precipitate out of the solution.
-
Back Extraction: Extract the precipitated product back into a fresh portion of the organic solvent (e.g., ethyl acetate). Repeat the extraction to maximize recovery.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
References
Technical Support Center: Troubleshooting Side Reactions in the Methoxylation of Dichloropyrimidines
Welcome to the technical support center for the methoxylation of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this crucial synthetic step. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and process diagrams to ensure optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the methoxylation of 2,4-dichloropyrimidine to produce 2-chloro-4-methoxypyrimidine?
A1: The most prevalent side reactions are the formation of the isomeric byproduct, 4-chloro-2-methoxypyrimidine, and the di-substituted product, 2,4-dimethoxypyrimidine.[1] Additionally, hydrolysis of the dichloropyrimidine starting material can occur if water is present in the reaction mixture.
Q2: Why is the formation of 4-chloro-2-methoxypyrimidine a common issue?
A2: The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring are different, but both are susceptible to nucleophilic attack. Generally, the C4 position is more reactive towards nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] However, reaction conditions can influence the regioselectivity, leading to the formation of the undesired C2-methoxylated isomer.
Q3: What factors contribute to the formation of the di-substituted byproduct, 2,4-dimethoxypyrimidine?
A3: The formation of 2,4-dimethoxypyrimidine is typically a result of over-reaction. This can be caused by an excess of the methoxylating agent (e.g., sodium methoxide), prolonged reaction times, or elevated temperatures. Once the desired mono-methoxylated product is formed, it can undergo a second substitution reaction.
Q4: Can hydrolysis of the dichloropyrimidine affect my reaction?
A4: Yes, dichloropyrimidines are sensitive to hydrolysis, which can lead to the formation of corresponding hydroxypyrimidines. This not only consumes your starting material but can also complicate purification. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[4]
Troubleshooting Guide
Issue 1: Low Yield of the Desired 2-Chloro-4-methoxypyrimidine and a Mixture of Isomers
Potential Cause: Non-selective reaction conditions favoring the formation of the 4-chloro-2-methoxypyrimidine isomer.
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature can enhance the inherent selectivity for the more reactive C4 position. Running the reaction at 0°C or even lower can significantly favor the formation of 2-chloro-4-methoxypyrimidine.
-
Controlled Addition of Reagents: Adding the sodium methoxide solution dropwise to a cooled solution of the 2,4-dichloropyrimidine allows for better temperature control and can improve selectivity.
-
Choice of Base and Solvent: The solvent and base system can influence regioselectivity. For instance, using a milder base or a different solvent system might alter the reactivity profile. Some literature suggests that specific systems like n-butanol with diisopropylethylamine (DIPEA) can favor C4 substitution.[2]
Issue 2: Significant Formation of the Di-substituted Product (2,4-Dimethoxypyrimidine)
Potential Cause: Over-reaction due to an excess of the nucleophile or harsh reaction conditions.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of sodium methoxide to minimize the chance of a second substitution.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction once the starting material is consumed and before significant di-substitution occurs. Avoid unnecessarily high temperatures.
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes the expected product distribution based on varying reaction conditions during the methoxylation of 2,4-dichloropyrimidine.
| Parameter | Condition | 2-Chloro-4-methoxypyrimidine (Desired) | 4-Chloro-2-methoxypyrimidine (Isomer) | 2,4-Dimethoxypyrimidine (Di-substituted) | Notes |
| Temperature | 0°C | High | Low | Low | Lower temperature favors C4 selectivity. |
| Room Temp. | Moderate | Moderate | Moderate | Increased temperature can lead to loss of selectivity and over-reaction. | |
| Reflux | Low | High | High | High temperatures significantly increase side product formation. | |
| NaOCH₃ Equiv. | 1.0 | High | Low | Low | Stoichiometric control is crucial to prevent di-substitution. |
| 1.5 | Moderate | Low | Moderate | Excess nucleophile will drive the reaction towards the di-substituted product. | |
| 2.2 | Low | Low | High | A significant excess of nucleophile will primarily yield the di-substituted product. | |
| Solvent | Methanol | Good | Low | Moderate | Common solvent, but careful temperature and stoichiometry control are needed. |
| THF | Good | Low | Low | Can offer better control at low temperatures. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Chloro-4-methoxypyrimidine
This protocol is designed to maximize the yield of the desired C4-substituted product while minimizing side reactions.
Materials:
-
2,4-Dichloropyrimidine
-
Sodium methoxide (25 wt% solution in methanol or freshly prepared from sodium metal and anhydrous methanol)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C using an ice-salt bath.
-
Slowly add a solution of sodium methoxide (1.0 eq) in anhydrous methanol dropwise to the cooled pyrimidine solution over 30-60 minutes, maintaining the internal temperature at or below 5°C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired product from any isomeric and di-substituted byproducts.[1]
Protocol 2: Purification of 2-Chloro-4-methoxypyrimidine from Isomeric Impurities
Materials:
-
Crude reaction mixture containing isomeric chloromethoxypyrimidines
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system, typically starting with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure desired isomer. The isomers, having different polarities, should separate.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-chloro-4-methoxypyrimidine.
Mandatory Visualizations
Caption: Reaction pathway for the methoxylation of 2,4-dichloropyrimidine.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Aminopyrimidine Synthesis
Welcome to the technical support center for aminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of aminopyrimidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Question: My aminopyrimidine synthesis is resulting in a low yield, with a significant amount of unreacted starting materials detected by TLC/HPLC. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in aminopyrimidine synthesis is a common problem that can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions for Low Yield:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For instance, in the Biginelli reaction, classical methods use strong Brønsted acids like HCl, which can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1]
-
Non-optimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product.[3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3] Consider increasing the temperature or using microwave irradiation, which can dramatically reduce reaction times and improve yields.[4][5]
-
-
Reagent Purity and Stoichiometry: Impurities in starting materials can lead to unwanted side reactions.[1] Incorrect molar ratios can result in the low conversion of the limiting reagent.[3] Guanidine salts, for example, can be hygroscopic and may hydrolyze over time, reducing their effectiveness.[2]
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[3]
-
Solution: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[3]
-
Issue 2: Formation of Side Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the common side products in aminopyrimidine synthesis and how can I minimize their formation?
Answer: The formation of side products is a frequent challenge that complicates purification and reduces the overall yield. The nature of these byproducts often depends on the specific synthetic route.
Common Side Reactions and Their Mitigation:
-
Hantzsch Dihydropyridine Formation in Biginelli-type Reactions: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[6]
-
Polymerization of Aldehydes: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions, forming insoluble byproducts.[7]
-
Solution: Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[7]
-
-
Dimroth Rearrangement: This isomerization can occur in certain aminopyrimidine systems, where endocyclic and exocyclic nitrogen atoms switch places, leading to an unexpected isomer.[8][9] This is particularly observed during the ribosylation of 4-aminopyrimidines with strongly electron-withdrawing groups.[10][11] The rearrangement involves a ring-opening/ring-closing mechanism and its rate can be influenced by pH.[12]
Logical Flow for Side Product Identification and Mitigation
Caption: Decision process for mitigating common side reactions.
Issue 3: Difficulties in Product Purification
Question: I am having trouble purifying my aminopyrimidine product. It shows poor peak shape on HILIC, or I am struggling with crystallization. What can I do?
Answer: Purification of polar aminopyrimidine compounds can be challenging. Here are some common issues and their solutions.
-
Poor Peak Shape in HILIC: Peak tailing for basic compounds like aminopyrimidines in Hydrophilic Interaction Liquid Chromatography (HILIC) is a common issue.
-
Difficulty with Crystallization: The compound may remain as an oil or precipitate as an amorphous solid.
-
Solution:
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities.[14]
-
Co-solvent System: Dissolve your compound in a "good" solvent and slowly add a "poor" solvent until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.[14]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring to a refrigerator.[14]
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aminopyrimidines?
A1: Three prevalent methods are:
-
Condensation of Chalcones and Guanidine: This involves refluxing a substituted chalcone with guanidine hydrochloride or carbonate in the presence of a base like NaOH or KOH.[4]
-
Substitution on a Pre-existing Pyrimidine Ring: A common starting material is 2-amino-4,6-dichloropyrimidine, which can react with various amines in the presence of a base like triethylamine, often under solvent-free conditions.[15]
-
Reaction of β-Dicarbonyl Compounds and Guanidine: This is a versatile method, often accelerated by microwave irradiation, providing high yields in short reaction times.[4]
Q2: When should I consider using microwave-assisted synthesis?
A2: Microwave-assisted organic synthesis (MAOS) is highly beneficial for aminopyrimidine synthesis as it often leads to rapid reaction times (minutes instead of hours), higher yields, and can sometimes be performed under solvent-free conditions, making it a greener chemistry approach.[5] It is particularly effective for Biginelli-type reactions and syntheses involving β-dicarbonyl compounds.[4]
Q3: My aminopyrimidine is highly polar and doesn't retain on a C18 column. What are my options?
A3: For highly polar aminopyrimidines, traditional reversed-phase chromatography is often ineffective. Better alternatives include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds.
-
Supercritical Fluid Chromatography (SFC): Another powerful technique for purifying polar molecules.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (like an alkyl sulfonate for basic aminopyrimidines) to the mobile phase of a reversed-phase system can enhance retention by forming a neutral ion-pair with your charged analyte.
Q4: What is the Dimroth rearrangement and should I be concerned about it?
A4: The Dimroth rearrangement is an isomerization where endocyclic and exocyclic nitrogen atoms in a heterocyclic ring switch places through a ring-opening and closing mechanism.[8][9] It can occur in aminopyrimidine derivatives, particularly 1-substituted 2-imino-1,2-dihydropyrimidines rearranging to 2-substituted aminopyrimidines.[12] You should be aware of this possibility if your product has this structural feature or if you are working with 4-aminopyrimidines containing strong electron-withdrawing groups, as it can lead to the formation of an isomeric byproduct.[10][11]
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Aminopyrimidine Derivatives
| Method | Starting Materials | Reaction Time | Temperature | Yield (%) | Catalyst/Base | Solvent | Reference |
| Protocol 1 | Chalcones and Guanidine Hydrochloride/Carbonate | 3 - 12 hours | Reflux | 65 - 85 | NaOH, KOH, or Sodium Carbonate | Ethanol or DMF | [4] |
| Protocol 2 | 2-Amino-4,6-dichloropyrimidine and various Amines | 3 - 6 hours | 80 - 90 °C | Good to Excellent | Triethylamine | Solvent-free or Ethanol | [4][15] |
| Protocol 3 | β-Dicarbonyl Compounds and Guanidine (Microwave) | 7 - 10 minutes | N/A (Microwave) | 79 - 85 | Potassium Hydroxide | Ethanol | [4] |
Table 2: Yields of 2-Amino-4,6-diarylpyrimidines from Chalcones and Guanidinium Carbonate
| Entry | Chalcone Substituent (Ar1) | Chalcone Substituent (Ar2) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 85 | |
| 2 | 2-Hydroxyphenyl | Phenyl | 70 | |
| 3 | 4-Chlorophenyl | 2-Hydroxyphenyl | 71 | |
| 4 | 4-Methylphenyl | 2-Hydroxyphenyl | 68 |
Experimental Protocols
Protocol 1: Synthesis from Chalcones and Guanidine
This protocol describes the synthesis of 2-aminopyrimidine derivatives through the condensation of chalcones with guanidine.[4]
-
Materials:
-
Substituted Chalcone (0.01 mol)
-
Guanidine Hydrochloride or Guanidinium Carbonate (0.01 mol)
-
Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate
-
Ethanol or Dimethylformamide (DMF)
-
Distilled Water
-
Crushed Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine salt (0.01 mol) in ethanol or DMF.
-
Add a catalytic amount of base (e.g., NaOH, KOH, or sodium carbonate) to the mixture.
-
Reflux the reaction mixture for 3 to 12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminopyrimidine derivative.
-
Protocol 2: Synthesis from 2-Amino-4,6-dichloropyrimidine and Amines
This protocol details the synthesis of substituted 2-aminopyrimidines via nucleophilic aromatic substitution.[15]
-
Materials:
-
2-Amino-4,6-dichloropyrimidine (3 mmol)
-
Substituted Amine (3 mmol)
-
Triethylamine (6 mmol)
-
Distilled Water
-
Ethanol
-
-
Procedure:
-
Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol) in a reaction vessel.
-
Heat the mixture under solvent-free conditions at 80–90 °C.
-
Monitor the reaction by TLC using a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the precipitate that forms.
-
Crystallize the crude product from ethanol.
-
If a precipitate does not form with water, evaporate the water under vacuum and then crystallize the crude product from ethanol.[15]
-
Protocol 3: Microwave-Assisted Biginelli-Type Synthesis
This protocol provides a rapid and efficient method for the synthesis of 2-aminodihydropyrimidines.[9]
-
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Guanidine Hydrochloride (2 mmol)
-
Ethanol
-
-
Procedure:
-
In a microwave process vial, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and guanidine hydrochloride (2 mmol).
-
Add a suitable solvent such as ethanol.
-
Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120 °C) and time (typically 5-20 minutes).
-
After cooling, the product may precipitate. If so, filter and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. arts.units.it [arts.units.it]
- 8. Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
How to avoid N-methylation byproducts in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges during their experiments, with a specific focus on avoiding N-methylation byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected mass peak in my analysis corresponding to a +14 Da adduct on my pyrimidine product. What is the likely cause?
A1: An unexpected mass increase of 14 Da on a nitrogen-containing heterocycle like pyrimidine strongly suggests the formation of an N-methylated byproduct. This is a common side reaction in organic synthesis, particularly when certain solvents and reagents are used at elevated temperatures. The primary suspects for the methyl group source are the solvent, N,N-dimethylformamide (DMF), or formaldehyde impurities in conjunction with a reducing agent.
Q2: How can N,N-dimethylformamide (DMF) lead to N-methylation of my pyrimidine?
A2: At temperatures typically above 100°C, and sometimes even lower in the presence of acid or base, DMF can decompose into dimethylamine and formaldehyde.[1][2] If a reducing agent is present (which can be formic acid, an impurity in DMF, or another component of the reaction mixture), the formaldehyde can react with the secondary amine of the pyrimidine ring in a process analogous to the Eschweiler-Clarke reaction to form an N-methyl group.[3][4][5]
Q3: Can other common solvents or reagents cause N-methylation?
A3: Yes. While DMF is a frequent culprit, other sources can include:
-
Methanol: Although less reactive, methanol can act as a methyl source under certain conditions, particularly in the presence of strong acids or activating agents.
-
Formaldehyde: As a contaminant in various reagents or as a decomposition product, formaldehyde is a direct precursor for methylation reactions.[4]
-
Methylating Reagents: Impurities of reactive methylating agents like methyl iodide or dimethyl sulfate in your starting materials or reagents can lead to unwanted methylation.
Q4: How can I prevent the formation of these N-methylated byproducts?
A4: The most effective strategy is to protect the nitrogen atoms of the pyrimidine ring before carrying out subsequent reaction steps where N-methylation is likely to occur. The use of a suitable protecting group will block the nucleophilic sites on the ring nitrogens. Additionally, careful selection of solvents and purification of reagents can minimize the risk.
Troubleshooting Guide: N-Methylation Byproducts
This guide provides a systematic approach to diagnosing and resolving issues with N-methylation during pyrimidine synthesis.
Issue: Detection of N-Methylated Byproduct
If you have identified an N-methylated byproduct in your reaction mixture (e.g., through mass spectrometry showing a +14 Da adduct), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for N-methylation byproducts.
Protective Group Strategy: The Methoxymethyl (MOM) Group
The Methoxymethyl (MOM) group is an effective protecting group for the nitrogen atoms in a pyrimidine ring. It is stable under a variety of reaction conditions and can be removed under mild acidic conditions.[4][6]
Mechanism of N-Methylation from DMF and Prevention with MOM Group
The following diagram illustrates the proposed mechanism for N-methylation when using DMF as a solvent and how the MOM protecting group can prevent this side reaction.
Caption: Mechanism of N-methylation from DMF and its prevention.
Quantitative Data
While direct comparative studies quantifying N-methylation byproducts are not abundant in the literature, the effectiveness of protecting group strategies can be inferred from the yields of desired products in syntheses where such side reactions are possible. The use of a protecting group like MOM can be expected to significantly increase the yield of the intended product by preventing the formation of N-alkylated impurities.
| Strategy | Pyrimidine Substrate | Reaction Conditions | Desired Product Yield | N-Methylated Byproduct | Reference |
| Without Protection | 6-substituted pyrimidin-2(1H)-one | Alkylation with 4-(iodomethyl)pyrimidine in Acetone (reflux) | Yields can be variable and may contain N-alkylated impurities. | Formation is possible depending on specific substrate and conditions. | [7][8] |
| With MOM Protection | Pyrimidin-2,4-dione derivative | N-methoxymethylation with MOMCl and K2CO3 in DMF | N,N-1,3-diMOM derivative: 28.5%N-1-MOM derivative: 12.1% | Not formed at the protected sites. | [3] |
Note: The yields presented for the MOM protection strategy refer to the yield of the protection step itself. Subsequent reactions on the protected pyrimidine would proceed without N-methylation from the solvent.
Experimental Protocols
Protocol 1: N-Protection of Pyrimidine using Methoxymethyl Chloride (MOM-Cl)
This protocol is adapted from a procedure for the N-methoxymethylation of a pyrimidin-2,4-dione derivative.[3]
Materials:
-
Pyrimidine derivative (e.g., pyrimidin-2,4-dione)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methoxymethyl chloride (MOM-Cl)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the dry pyrimidine derivative (1.0 eq.) in anhydrous DMF, add potassium carbonate (5.0 eq.).
-
Cool the reaction mixture to -15°C.
-
Slowly add methoxymethyl chloride (4.0 eq.) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitor by TLC), evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of CH₂Cl₂/MeOH) to isolate the N-MOM protected pyrimidine(s).
Protocol 2: Deprotection of the MOM Group
The MOM group can be cleaved under mild acidic conditions.[6][9]
Materials:
-
MOM-protected pyrimidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected pyrimidine (1.0 eq.) in a mixture of DCM and TFA (e.g., a 15:1 v/v ratio).
-
Stir the solution at room temperature (25°C).
-
Monitor the reaction progress by TLC until the starting material is fully consumed (this may take several hours, e.g., 12 hours).[6]
-
Upon completion, dilute the reaction mixture with DCM.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected pyrimidine.
-
If necessary, purify the crude product by column chromatography or recrystallization.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the formation of N-methylated byproducts, leading to cleaner reactions and higher yields of their desired pyrimidine products.
References
- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]
- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrimidine Derivatives via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of pyrimidine derivatives. Our aim is to offer practical solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing pyrimidine derivatives?
Recrystallization is a purification technique used to remove impurities from a solid sample of a pyrimidine derivative. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. The goal is to obtain a highly pure crystalline product.[1][2][3]
Q2: How do I select an appropriate solvent for my pyrimidine derivative?
The ideal solvent for recrystallization should exhibit the following characteristics:
-
The pyrimidine derivative should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below.[3][4]
-
Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble.
-
The solvent should not react chemically with the pyrimidine derivative.[5]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[1][6]
A good starting point is to consider solvents with similar polarity to your pyrimidine derivative.[7][8] For instance, pyrimidine itself is soluble in water and many organic solvents like alcohols and ethers.[7]
Q3: What are some commonly used solvents for the recrystallization of pyrimidine derivatives?
Commonly employed solvents include ethanol, methanol, acetone, ethyl acetate, and solvent mixtures such as ethyl acetate/hexane or ethanol/water.[4][9] The choice of solvent is highly dependent on the specific structure and functional groups of the pyrimidine derivative.
Q4: How does temperature affect the solubility of pyrimidine derivatives?
Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[10][11] This endothermic dissolution process is the fundamental principle that allows for purification via recrystallization by cooling a hot, saturated solution.
Q5: Can I use a solvent mixture for recrystallization?
Yes, a two-solvent system is often effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol-water and ethyl acetate-hexane.[6][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of pyrimidine derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). | - Reheat the solution and evaporate some of the solvent to increase the concentration.[4][12][13] - If available, add a seed crystal of the pure compound to induce crystallization.[4][12] - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4][12] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a different solvent in which the compound is less soluble at room temperature.[4] - Try a mixed solvent system, adding an anti-solvent to the solution. | |
| "Oiling out" occurs (a liquid separates instead of crystals). | The solution is cooling too rapidly. | - Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.[4] |
| The boiling point of the solvent is higher than the melting point of the compound. | - Choose a solvent with a lower boiling point. | |
| The compound is highly impure. | - Consider a preliminary purification step, such as column chromatography, before recrystallization.[4] | |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[12] - Further cool the flask in an ice bath to maximize crystal formation before filtration.[14] |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask). - Add a small excess of hot solvent before filtration to prevent the solution from becoming saturated too early. | |
| Colored impurities are present in the final crystals. | The colored impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.[14][15] |
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
This table provides a summary of the physical properties of commonly used solvents to aid in the selection process.
| Solvent | Boiling Point (°C) | Dielectric Constant (at 20°C) | Polarity |
| Water | 100.0 | 80.1 | High |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 46.7 | High |
| N,N-Dimethylformamide (DMF) | 153.0 | 36.7 | High |
| Methanol | 64.7 | 32.7 | High |
| Ethanol | 78.3 | 24.6 | High |
| Acetone | 56.3 | 20.7 | Medium |
| Dichloromethane (DCM) | 39.8 | 8.9 | Medium |
| Ethyl Acetate | 77.1 | 6.0 | Medium |
| Tetrahydrofuran (THF) | 66.0 | 7.6 | Medium |
| Toluene | 110.6 | 2.4 | Low |
| Hexane | 68.7 | 1.9 | Low |
Data sourced from various chemical property databases.[7][16][17][18][19][20][21][22]
Experimental Protocols
Standard Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization of the desired compound.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals.[2]
-
Isolation of Crystals: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals. Collect the crystals by vacuum filtration using a Büchner funnel.[9][14]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[14]
Mandatory Visualization
References
- 1. homework.study.com [homework.study.com]
- 2. ud.goldsupplier.com [ud.goldsupplier.com]
- 3. praxilabs.com [praxilabs.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. ck12.org [ck12.org]
- 10. homework.study.com [homework.study.com]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Dielectric Constant [macro.lsu.edu]
- 17. gchemglobal.com [gchemglobal.com]
- 18. Hexane | Fisher Scientific [fishersci.com]
- 19. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Solvent Physical Properties [people.chem.umass.edu]
- 22. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
Overcoming poor selectivity in the synthesis of substituted pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor selectivity in the synthesis of substituted pyrimidines.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable solutions to common problems encountered during the synthesis of pyrimidine derivatives.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyrimidines
Q1: I am attempting a nucleophilic substitution on 2,4-dichloropyrimidine and obtaining a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?
A1: This is a common challenge as the pyrimidine ring's electron-deficient nature makes both C2 and C4 positions susceptible to nucleophilic attack. Generally, the reactivity order favors C4 > C2 > C5.[1] However, the selectivity can be influenced by several factors. For amination reactions with aliphatic secondary amines and aromatic amines, a highly regioselective protocol has been developed that strongly favors the C4-isomer. The use of LiHMDS as a base with palladium catalysis for aliphatic amines, and the absence of a catalyst for aromatic amines, has shown excellent C4 selectivity.[2]
Troubleshooting Steps:
-
Catalyst System: For palladium-catalyzed aminations, the choice of ligand is critical. Bulky N-heterocyclic carbene ligands have been shown to favor C2-selectivity in some cross-coupling reactions, highlighting the importance of ligand choice in directing regioselectivity.[3]
-
Base and Solvent: The choice of base and solvent can significantly impact the C4/C2 ratio. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, using LiHMDS in THF at low temperatures (-20 °C to 0 °C) provides high C4 selectivity with aliphatic amines.[2]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable C4-substituted product.
Q2: Can I achieve selective substitution at the C2 position of 2,4-dichloropyrimidine?
A2: While C4 substitution is generally favored, C2-selective cross-coupling has been achieved using specialized palladium precatalysts supported by bulky N-heterocyclic carbene ligands for reactions with thiols.[3] Additionally, for SNAr reactions on 2,4-dichloro-5-nitropyrimidine, using tertiary amine nucleophiles can lead to excellent C-2 selectivity.[4][5]
Issue 2: Side Product Formation in Multicomponent Reactions
Q3: In my Biginelli reaction, I am observing a significant amount of a fluorescent yellow byproduct. What is it and how can I prevent its formation?
A3: The common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[6][7]
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[6]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6]
-
Order of Addition: Adding the urea component last may help minimize its decomposition into ammonia.[6]
Q4: My Pinner pyrimidine synthesis is yielding a complex mixture of byproducts and a low yield of the desired pyrimidine. What are the likely side reactions?
A4: Common side reactions in the Pinner synthesis include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[6] The purity of the amidine salt is also a critical factor.[6]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride to avoid issues from hydrolysis.[6]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of intermediates and starting materials.
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.
Data Presentation: Comparison of Catalytic Systems for Regioselective Pyrimidine Synthesis
The following table summarizes quantitative data for different catalytic systems used to improve selectivity in pyrimidine synthesis.
| Catalyst System | Substrates | Key Reaction Conditions | Product(s) | Isomer Ratio/Yield | Reference(s) |
| Pd(OAc)₂/dppb | 6-aryl-2,4-dichloropyrimidine, Aliphatic secondary amines | LiHMDS, THF, -20 °C, 1 h | C4-aminated pyrimidine | >99:1 (C4:C2), 85-95% yield | [2] |
| No Catalyst | 6-aryl-2,4-dichloropyrimidine, Aromatic amines | LiHMDS, THF, -60 °C, 0.5 h | C4-aminated pyrimidine | >99:1 (C4:C2), 80-92% yield | [2] |
| PN5P-Ir-pincer complex | Amidines, up to three different alcohols | Toluene, 150 °C | Unsymmetrically substituted pyrimidines | High regioselectivity, up to 93% yield | [8][9] |
| FeCl₃·6H₂O | α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, 6-aminouracils | Microwave irradiation | Pyrimidine-fused tetrahydropyridines | Regioselective, good to moderate yields | [10] |
| Tertiary Amines | 2,4-dichloro-5-nitropyrimidine | CHCl₃, 40 °C, 3 h | C2-aminated pyrimidine | Excellent C2 selectivity, 60-95% yield | [4][5] |
Experimental Protocols
Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine with Aliphatic Amines[2]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq)
-
Aliphatic secondary amine (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 eq)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.01-0.02 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 6-aryl-2,4-dichloropyrimidine and the aliphatic secondary amine in anhydrous THF at -20 °C, add the palladium catalyst and ligand.
-
Slowly add a solution of LiHMDS in THF to the reaction mixture.
-
Stir the reaction at -20 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of Pyrimidine-fused Tetrahydropyridines via Microwave-Assisted Three-Component Reaction[10]
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 mmol)
-
Cyclic 1,3-dicarbonyl (e.g., dimedone) (1.0 mmol)
-
6-Aminouracil (1.0 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the α,β-unsaturated aldehyde, cyclic 1,3-dicarbonyl, 6-aminouracil, and FeCl₃·6H₂O in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 100 °C for 15-20 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-fused tetrahydropyridine.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor selectivity in pyrimidine synthesis.
Caption: Decision workflow for selecting a regioselective pyrimidine synthesis strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Green Synthesis of 2-Amino-4-methoxypyrimidine
Welcome to the technical support center for green and sustainable synthesis of 2-Amino-4-methoxypyrimidine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during the adoption of greener synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the key green chemistry approaches for the synthesis of this compound and related derivatives?
A1: Several green chemistry principles are being applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve efficiency.[1][2] Key approaches include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes.[3][4][5][6]
-
Solvent-Free Reactions: Conducting reactions without a solvent, or using benign alternatives like water, minimizes the generation of volatile organic compound (VOC) waste.[3][7][8][9] This can be achieved through techniques like grinding or ball milling.[1]
-
Use of Greener Catalysts: Employing reusable or more environmentally friendly catalysts, such as ionic liquids or solid-supported catalysts, can replace hazardous reagents.[13][14][15]
Q2: I am considering switching from a traditional synthesis method to a microwave-assisted protocol. What are the main advantages?
A2: The primary advantages of microwave-assisted synthesis for pyrimidine derivatives include significantly reduced reaction times, often from hours to minutes, and frequently higher product yields.[3][4][5][6][16] This method can also lead to cleaner reactions with fewer byproducts, simplifying purification.
Q3: Are there any specific safety precautions for microwave-assisted organic synthesis?
A3: Yes, safety is paramount. Always use vessels specifically designed for microwave synthesis that can withstand high pressures and temperatures. Ensure the microwave reactor is properly ventilated. It is also crucial to monitor the reaction temperature and pressure closely to prevent runaway reactions.
Q4: Can I adapt a conventional heating protocol to a microwave-assisted one?
A4: Direct translation is not always possible. Microwave heating is more efficient and can lead to different reaction kinetics. It is advisable to start with a lower temperature and shorter reaction time than the conventional method and optimize from there. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial.
Q5: What are common starting materials for the green synthesis of this compound?
A5: Common precursors for related pyrimidine syntheses include substituted benzaldehydes, guanidine hydrochloride, and a source of the pyrimidine core like p-methoxyacetophenone or malononitrile.[3][17] For this compound, a plausible green route could involve the reaction of a suitable methoxy-substituted three-carbon precursor with guanidine.
Troubleshooting Guides
Issue 1: Low Yield in One-Pot Synthesis
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
TLC analysis shows a complex mixture of unreacted starting materials and multiple products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | Ensure the catalyst is active and used in the correct concentration. If using a reusable catalyst, it may require regeneration.[18] |
| Suboptimal Reaction Temperature | The reaction may require optimization of the temperature. For microwave-assisted reactions, a slight increase in temperature might be necessary. For other methods, higher temperatures could favor side reactions.[18] |
| Incorrect Order of Reagent Addition | In some multicomponent reactions, the order of adding reactants can influence the reaction pathway. Try adding the guanidine source last to minimize its decomposition.[18] |
| Impure Reactants | Impurities in the starting materials can inhibit the reaction.[18] Ensure all reactants are of high purity by checking their specifications or purifying them before use. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over a longer period using TLC to determine the optimal reaction time.[18] |
Issue 2: Formation of Fluorescent Byproducts
Symptoms:
-
The crude product exhibits strong fluorescence under UV light.
-
Purification is challenging due to the presence of these fluorescent impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hantzsch-type Dihydropyridine Formation | This common fluorescent byproduct can form at higher temperatures due to the decomposition of urea or guanidine into ammonia.[18] |
| Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[18] | |
| Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[18] | |
| Order of Addition: Adding the guanidine source last may help minimize its decomposition.[18] |
Issue 3: Incomplete Cyclization
Symptoms:
-
The desired this compound is not formed, and intermediates are observed in the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Carbonyl Activation | The final cyclization and dehydration steps may not be occurring efficiently. |
| Add a Catalyst: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization.[18] | |
| Steric Hindrance | The structure of the starting materials may hinder the cyclization process. |
| Consider Alternative Substrates: Using a more reactive 1,3-dicarbonyl equivalent might be necessary if steric hindrance is a significant issue.[18] | |
| Inadequate Reaction Time | Some cyclization reactions are inherently slow. |
| Extend Reaction Time: Increase the reaction time and monitor for the formation of the final product.[18] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for green synthesis methods of related aminopyrimidine derivatives. This data can serve as a starting point for the optimization of this compound synthesis.
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted One-Pot | p-methoxyacetophenone, substituted benzaldehyde, guanidine hydrochloride | Solid NaOH, Solvent-free | Not Specified | Good | [3] |
| Microwave-Assisted | 6-amino-2,4-dimethoxypyrimidine, aromatic aldehydes, dimedone | Glacial acetic acid, 75W | Not Specified | High | [4] |
| Lewis Acidic Ionic Liquid Catalysis | 3-amino-3-methoxy-N-cyano-2-propaneamidine | Et3NHCl-2ZnCl2 | 3 h | 94.8 | [13] |
| Traditional Method Adaptation | Guanidine nitrate, diethyl malonate, sodium methoxide | Dimethyl carbonate (green methylating agent) | 8 h | 16.8 - 57 | [19] |
| Microwave-Assisted | 2-amino-4-chloro-pyrimidine, substituted amines | Anhydrous propanol, triethylamine, 120-140 °C | 15-30 min | Not Specified | [5][6] |
Experimental Protocols
Protocol 1: Proposed Microwave-Assisted One-Pot Synthesis of this compound
This protocol is adapted from the synthesis of related 2-aminopyrimidine derivatives.[3]
Materials:
-
4-Methoxyacetophenone (1 mmol)
-
A suitable aldehyde (e.g., benzaldehyde, 1 mmol)
-
Guanidine hydrochloride (1.5 mmol)
-
Solid sodium hydroxide (2 mmol)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-methoxyacetophenone, the aldehyde, guanidine hydrochloride, and solid sodium hydroxide.
-
Thoroughly mix the reactants.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 200-400 W) and temperature (e.g., 100-120 °C) for 10-20 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the vessel and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Proposed Solvent-Free Synthesis using Grinding
This protocol is based on the "Grindstone Chemistry Technique" for pyrimidine synthesis.
Materials:
-
A suitable methoxy-substituted 1,3-dicarbonyl compound (1 mmol)
-
An appropriate aldehyde (1 mmol)
-
Guanidine hydrochloride (1.5 mmol)
-
A catalytic amount of a solid acid catalyst (e.g., silica-supported sulfuric acid)
Procedure:
-
In a mortar, combine the 1,3-dicarbonyl compound, aldehyde, guanidine hydrochloride, and the solid acid catalyst.
-
Grind the mixture with a pestle at room temperature for 15-30 minutes.
-
Monitor the reaction progress by taking small samples for TLC analysis.
-
Once the reaction is complete, add water to the mixture and stir.
-
Filter the solid product and wash with water.
-
Recrystallize the crude product from an appropriate solvent to yield pure this compound.
Visualizations
Caption: Experimental workflows for green synthesis of this compound.
Caption: Troubleshooting logic for common issues in pyrimidine synthesis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on ...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis of Some 2-amino-4-(4’-methoxyphenyl)- 6-arylpyrimidines using Microwave-Assisted one-Pot Reaction under Solvent Free Conditions | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 10. One-pot synthesis of amines from biomass resources catalyzed by HReO4 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. iris.unito.it [iris.unito.it]
- 12. [PDF] One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Stability in Pyrimidine Reactions
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage thermal stability issues during pyrimidine reactions.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike or Runaway Reaction
Q: I am observing a rapid, uncontrolled increase in temperature during my pyrimidine synthesis, particularly during the chlorination of hydroxypyrimidines with POCl₃. What is happening and how can I prevent it?
A: You are likely experiencing a significant exothermic reaction, which can lead to a dangerous thermal runaway.[1] This is a critical safety concern that can cause a rapid rise in temperature and pressure, potentially leading to vessel rupture.[1]
Possible Causes & Solutions:
-
Highly Reactive Reagents: Reagents like phosphorus oxychloride (POCl₃) are highly reactive and can lead to aggressive exotherms, especially during the quenching step.[1]
-
Inadequate Heat Dissipation: The reaction generates heat faster than the system can remove it, a common issue during scale-up.[1]
-
Localized Hotspots: Poor mixing can lead to localized areas of high reactant concentration and temperature, which can initiate a runaway reaction.[1]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Issue 2: Low Yields and Formation of Side Products or Charring
Q: My Biginelli (or related) reaction is resulting in a low yield of the desired product, and I'm observing charring or the formation of fluorescent byproducts. What are the likely causes?
A: High reaction temperatures are a common cause of both low yields and side product formation in pyrimidine synthesis.[2] Many starting materials and products can decompose under harsh thermal conditions.[3]
Possible Causes & Solutions:
-
Thermal Decomposition: The desired product or starting materials may be degrading at the reaction temperature.
-
Competing Reaction Pathways: At higher temperatures, alternative reaction pathways can become dominant. In the Biginelli reaction, high temperatures can favor the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts, which are often fluorescent.[2] This occurs when urea decomposes to ammonia, which then participates in the competing Hantzsch pathway.[2]
-
Solution: Lowering the reaction temperature is the primary strategy to reduce the formation of DHP byproducts.[2]
-
-
Catalyst Choice: Strong acid catalysts can sometimes lead to aggressive, localized exotherms, causing charring and decomposition.[1]
-
Solution: Consider using milder Lewis acid catalysts or ionic liquids, which have been shown to promote reactions efficiently at more moderate temperatures.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I predict the potential for thermal runaway in my pyrimidine synthesis?
A1: A thorough thermal hazard assessment is crucial before scaling up any reaction.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential.[1][4] These methods provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR), which are vital for ensuring safe operation.[1]
Q2: How do substituents on the pyrimidine ring affect its thermal stability?
A2: The type and position of substituents significantly impact the thermal stability of the pyrimidine derivative.[5][6] Studies have shown that electron-withdrawing groups or the absence of any functional groups on an attached aryl ring can increase stability.[5][6] Conversely, certain groups, particularly at the 2-position, may decrease stability.[5][6] The overall stability is also influenced by intermolecular interactions.[6]
Q3: What role does the solvent play in managing thermal stability?
A3: The choice of solvent is critical. A high-boiling point solvent can help moderate the reaction temperature and act as a heat sink.[1] In some cases, switching from an organic solvent to water can improve reaction rates while allowing for better temperature control, though care must be taken to minimize side reactions like solvolysis.[7] While solvent-free conditions are environmentally friendly, they can make heat dissipation more challenging.[1]
Q4: How can I analytically detect thermal degradation products?
A4: High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS) is a powerful technique for identifying and quantifying degradation products.[8] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can also provide a quick indication of the formation of impurities or the decomposition of starting materials.[2][9]
Data Presentation: Thermal Stability of Substituted Pyrimidines
The thermal stability of pyrimidine derivatives is highly dependent on their substitution patterns. The following table summarizes decomposition temperature data from thermogravimetric analysis (TGA) for different series of compounds, illustrating the impact of various substituents.
| Compound Series | Most Stable Substituent(s) | Least Stable Substituent(s) | Key Observation | Reference |
| SNO Series | 4-fluoro; 3-chloro | 3-chloro and 4-fluoro; 3,4-dichloro | The number and position of halogen groups affect stability.[5] | [5][6] |
| SSN Series | No substitution; 4-methyl; 4-fluoro | 2-OH | The absence of a functional group on the aryl ring increases stability, while a 2-OH group decreases it.[5] | [5][6] |
| SDN Series | 3-CF₃ (trifluoromethyl) | 4-Cl (chloro) | The strong electron-withdrawing inductive effect of the 3-CF₃ group significantly increases thermal stability.[6] | [5][6] |
Mandatory Visualizations
Logical & Experimental Workflows
Reaction & Degradation Pathways
Experimental Protocols
Protocol 1: Thermal Stability Assessment using DSC
Objective: To determine the onset temperature of decomposition and potential thermal hazards of a synthesized pyrimidine compound.[4]
Materials:
-
Synthesized pyrimidine compound (2-5 mg)
-
Differential Scanning Calorimeter (DSC) instrument
-
Hermetically sealed aluminum pans
-
Inert gas supply (Nitrogen)
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the pyrimidine compound into a tared aluminum DSC pan.
-
Sealing: Hermetically seal the pan to contain any potential off-gassing or pressure generation during heating. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: Heat the sample at a controlled, linear rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 30-400 °C).
-
Data Analysis: Record the heat flow as a function of temperature. An endothermic peak will indicate melting, while a sharp, exothermic peak indicates decomposition. The onset temperature of the exotherm is a critical indicator of thermal instability. This data is crucial for assessing safety before attempting larger-scale reactions.[1][4]
Protocol 2: Controlled Biginelli Reaction at Moderate Temperature
Objective: To synthesize a dihydropyrimidinone (DHPM) while minimizing thermal degradation and side-product formation.[2]
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea: 1.5 mmol
-
Catalyst (e.g., Sulfated Zirconia): 50 mg
-
Solvent (e.g., Ethanol, optional)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add the catalyst (e.g., 50 mg of sulfated zirconia).[2]
-
Heating: Begin stirring the mixture and heat to a controlled temperature of 60°C.[2] Avoid excessively high temperatures to prevent the formation of Hantzsch byproducts.[2]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Add a small amount of ethanol and stir for 5 minutes.
-
Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Protocol 3: Safe Chlorination of a Hydroxypyrimidine in a Sealed Reactor
Objective: To safely perform a chlorination using an equimolar amount of POCl₃ to minimize exothermic risk.[1]
Materials:
-
Hydroxypyrimidine substrate: 0.5 moles
-
Phosphorus oxychloride (POCl₃): 0.5 moles
-
150 mL Teflon-lined stainless steel pressure reactor
-
Cold water (~0 °C) and saturated Na₂CO₃ solution
Methodology:
-
Reactor Loading: In a well-ventilated fume hood, add the hydroxypyrimidine substrate (0.5 moles) and POCl₃ (0.5 moles) to the 150 mL Teflon-lined stainless steel reactor.
-
Sealing: Securely seal the reactor.
-
Heating: Heat the reaction mixture to 140 °C for 2 hours.[1] The sealed vessel will contain the pressure generated.
-
Cooling: After 2 hours, allow the reactor to cool completely to room temperature behind a blast shield.
-
Quenching (Critical Step): Caution: Carefully open the reactor in the fume hood. Slowly and carefully pour the reactor contents into 100 mL of ice-cold water (~0 °C) with vigorous stirring. This step is highly exothermic and must be done with extreme care.[1]
-
Neutralization: Adjust the pH of the aqueous solution to 8–9 with a saturated Na₂CO₃ solution to neutralize any remaining acidic components.[1]
-
Extraction: Extract the product using an appropriate organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.org.co [scielo.org.co]
- 6. researchgate.net [researchgate.net]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Three-Component 2-Aminopyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-aminopyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and optimize the three-component synthesis of this critical heterocyclic scaffold.
Troubleshooting Guide
This guide addresses common issues encountered during the three-component synthesis of 2-aminopyrimidines, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired 2-aminopyrimidine. What are the likely causes and how can I improve the yield?
Answer:
Low yields are a frequent challenge and can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Many reactions benefit from elevated temperatures, often at reflux, though some substrates may require milder conditions to prevent degradation.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Inefficient Catalysis: The choice of catalyst is critical. While some reactions can proceed without a catalyst, many require an acid or base to facilitate the reaction. For instance, in Biginelli-type reactions for dihydropyrimidines, both Brønsted and Lewis acids have been employed to improve yields.[1] Experimenting with different catalysts and optimizing their loading is recommended.[1]
-
Poor Reactant Quality: The purity of starting materials, such as the aldehyde, β-dicarbonyl compound, and guanidine salt, is important. Impurities can lead to side reactions or inhibit the catalyst.
-
Steric Hindrance: Bulky substituents on your starting materials can impede the reaction.[1] In such cases, longer reaction times or higher temperatures might be necessary.[1]
Question 2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer:
Byproduct formation can compete with the desired reaction pathway, reducing the overall yield.
-
Hantzsch-type Dihydropyridine Byproduct: In reactions involving β-ketoesters and aldehydes, a common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde.[2] Lowering the reaction temperature can often minimize the formation of this byproduct.[2]
-
Self-Condensation of Starting Materials: Aldehydes, particularly aliphatic ones, can undergo self-condensation, especially under acidic conditions.[1] This can be mitigated by using a milder catalyst or by adding the aldehyde slowly to the reaction mixture.[1]
-
Formation of Bis-adducts: In some cases, particularly with microwave irradiation, the formation of bis-adducts has been observed.[3] Adjusting the stoichiometry of the reactants, for example by increasing the amount of guanidine, can help minimize this.[3]
Question 3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting materials. What should I do?
Answer:
Incomplete conversion can be addressed by re-evaluating the reaction setup:
-
Catalyst Activity: Ensure your catalyst is active and, if using a reusable one, that it has been properly regenerated. The concentration of the catalyst should also be optimized.
-
Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to the hydrolysis of starting materials and intermediates.[2]
-
Reaction Time and Temperature: As mentioned, some reactions are slow and may require extended reaction times or higher temperatures to overcome the activation energy barrier.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for a three-component synthesis of 2-aminopyrimidines?
A1: The most common three-component approach involves the reaction of a β-dicarbonyl compound (like a β-ketoester or a β-diketone), an aldehyde, and guanidine or its salts.[3][4][5][6] Variations exist, including the use of chalcones and guanidine.[7]
Q2: What solvents are commonly used for this reaction?
A2: Ethanol is a frequently used solvent.[3][7] However, other solvents like dimethylformamide (DMF) have also been reported.[7] In some cases, solvent-free conditions have been shown to be effective, particularly with microwave assistance.[6][8][9] The choice of solvent can significantly impact the reaction rate and yield, with polar solvents generally being preferred.[1]
Q3: Is a catalyst always necessary?
A3: Not always. There are reports of successful catalyst-free syntheses of 2-aminopyrimidine derivatives, particularly under solvent-free conditions at elevated temperatures.[8][10] However, in many cases, a catalyst (acidic or basic) is employed to improve the reaction rate and yield.[1]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for preparing 2-aminodihydropyrimidines, often leading to shorter reaction times and good yields.[3][4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Three-Component Synthesis of 2-Aminopyrimidines
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protocol 1 | Chalcones, Guanidine Hydrochloride | NaOH, KOH, or Sodium Carbonate | Ethanol or DMF | Reflux | 3 - 12 | 65 - 85 | [7] |
| Protocol 2 | 2-Amino-4,6-dichloropyrimidine, Various Amines | Triethylamine | Solvent-free | 80 - 90 | 3 - 6 | High | [8] |
| Biginelli (MW) | Aldehydes, β-Dicarbonyls, Guanidine HCl | None specified | Ethanol | 120 | 0.17 (10 min) | 36 - 91 | [3][4] |
| Solvent-free | Aromatic Aldehydes, Aromatic Ketones, Guanidine Carbonate | Sodium Hydroxide | Solvent-free | Not specified | Short | 88 - 96 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives from Chalcones and Guanidine
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol or DMF.
-
Base Addition: Add a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times typically range from 3 to 12 hours.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Microwave-Assisted Biginelli-type Synthesis of 2-Aminodihydropyrimidines
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 equivalent), the β-dicarbonyl compound (1 equivalent), and guanidine hydrochloride (2 equivalents) in ethanol.[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.[3][4]
-
Work-up: After cooling, add cold water to the reaction mixture to precipitate the product.
-
Purification: Filter the solid product and purify by trituration or recrystallization from an appropriate solvent to remove any unreacted starting materials or byproducts.[3]
Visualizations
Caption: A generalized experimental workflow for the three-component synthesis of 2-aminopyrimidines.
Caption: A decision tree for troubleshooting low yields in 2-aminopyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arts.units.it [arts.units.it]
- 4. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 2-Amino-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
2-Amino-4,6-dimethoxypyrimidine (ADM) is a crucial intermediate in the synthesis of numerous sulfonylurea herbicides, which are known for their high efficacy, broad spectrum, and low toxicity.[1] The efficiency, cost-effectiveness, and environmental impact of ADM synthesis are therefore of significant interest to the agrochemical and pharmaceutical industries. This guide provides a comparative analysis of the most common and emerging synthesis routes for ADM, supported by available experimental data and detailed protocols.
Overview of Synthetic Strategies
Several synthetic pathways to 2-Amino-4,6-dimethoxypyrimidine have been developed, each with distinct advantages and disadvantages. The primary routes originate from readily available starting materials such as guanidine salts with dialkyl malonates or malononitrile. Newer methods focus on improving yield, reducing hazardous waste, and simplifying the overall process.
The most established industrial methods and innovative laboratory-scale syntheses are compared below, focusing on reaction conditions, yield, purity, and environmental considerations.
Comparative Data of Synthesis Routes
| Route | Starting Materials | Key Intermediates | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: The Guanidine-Malonate Pathway | Guanidine nitrate, Diethyl malonate | 2-Amino-4,6-dihydroxypyrimidine, 2-Amino-4,6-dichloropyrimidine | Varies, can be >80% in optimized processes | >99% | Mature and well-established technology.[2] | Involves hazardous reagents like phosphorus oxychloride, generates significant wastewater.[1][2] |
| Route 2: The Malononitrile Pathway | Malononitrile, Methanol, Cyanamide | 1,3-Dimethylpropandiamidine dihydrochloride, 3-Amino-3-methoxy-N-cyano-2-propamidine | ~82.8% | >99.6% | Reduced waste discharge, avoids harsh chlorinating agents.[1] | Requires anhydrous conditions in the initial step, which can affect industrial stability.[1] |
| Route 3: Greener Methylation Approach | 2-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonate | - | ~30.1% (yield of methylation step) | Not specified | Utilizes a green methylating agent, avoiding toxic reagents like dimethyl sulfate.[2][3] | Lower yield in the methylation step compared to traditional methods.[2] |
| Route 4: Catalytic Cyclization | 3-Amino-3-methoxy-N-cyano-2-propaneamidine (from Malononitrile route) | - | up to 94.8% (for the cyclization step) | Not specified | High yield for the cyclization step under mild conditions.[4] | Relies on a specific ionic liquid catalyst. |
| Route 5: Ammoniation of Chloropyrimidine | 2-Chloro-4,6-dimethoxypyrimidine, Ammonia | - | High (not quantified) | High | Direct and potentially high-yielding final step. | Requires pressurized reaction conditions.[5] |
Synthesis Route Diagrams
The following diagrams illustrate the core chemical transformations for the primary synthesis pathways of 2-Amino-4,6-dimethoxypyrimidine.
References
- 1. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 2. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103709108A - Production method of synthesizing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
Unambiguous Structure of 2-Amino-4-methoxypyrimidine Derivatives Confirmed by X-ray Crystallography: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for elucidating the structure of 2-Amino-4-methoxypyrimidine derivatives, supported by spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
This publication will delve into the crystallographic data of 2-Amino-4,6-dimethoxypyrimidine and two of its derivatives to highlight the power of X-ray diffraction in providing unequivocal structural evidence. Detailed experimental protocols for crystallization and X-ray data acquisition are provided, alongside a comparative analysis with other common analytical techniques.
Definite Structure Determination through X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the molecule. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing indisputable evidence of the compound's stereochemistry and conformation.
Here, we present a comparison of the key crystallographic parameters for three this compound derivatives, obtained from the Cambridge Structural Database (CSD).
Comparative Crystallographic Data
| Parameter | 2-Amino-4,6-dimethoxypyrimidine | 2-Amino-4,6-dimethoxypyrimidinium Thiophene-2-carboxylate | 2-Amino-4-methoxy-6-methylpyrimidine |
| CSD Deposition No. | 187936 | 1405154 | 204038 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pnma |
| Unit Cell Dimensions | a = 8.63 Å, b = 9.81 Å, c = 9.25 Å, β = 103.9° | a = 6.73 Å, b = 7.63 Å, c = 25.06 Å, β = 93.9° | a = 13.78 Å, b = 6.84 Å, c = 7.55 Å |
| Key Bond Lengths (Å) | |||
| C2-N(amino) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| C4-O(methoxy) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| **Key Bond Angles (°) ** | |||
| N1-C2-N3 | Data not available in abstract | 119.39 (cation) | Data not available in abstract |
| C2-N3-C4 | Data not available in abstract | 115.99 (cation) | Data not available in abstract |
Note: Detailed bond lengths and angles are typically found within the full crystallographic information files (CIFs), which can be accessed from the CCDC.
The data presented in the table showcases the precise geometric information obtainable from X-ray crystallography. For instance, in the case of 2-Amino-4,6-dimethoxypyrimidinium Thiophene-2-carboxylate, the protonation of a ring nitrogen is confirmed by the observed change in the corresponding bond angle.[1] This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and can influence the physicochemical properties of the solid state.
Experimental Protocols
A generalized workflow for the structural determination of small molecules like this compound derivatives via X-ray crystallography is outlined below.
References
A Comparative Guide to Structure-Activity Relationships of 2-Aminopyrimidine Analogs as FLT3 Inhibitors
This guide provides a comprehensive comparison of 2-aminopyrimidine-based analogs as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in the development of therapies for Acute Myeloid Leukemia (AML). For researchers, scientists, and drug development professionals, this document summarizes key quantitative structure-activity relationship (SAR) data, details the experimental protocols for cited biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this promising class of compounds.
Introduction to 2-Aminopyrimidines as FLT3 Inhibitors
The 2-aminopyrimidine scaffold is a versatile and effective starting point for the design of potent and selective FLT3 inhibitors.[1] FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are the most common genetic alteration in Acute Myeloid Leukemia (AML), occurring in approximately one-third of newly diagnosed patients.[2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting the abnormal proliferation of leukemic cells and correlating with a poor prognosis.[3]
The development of small molecule inhibitors targeting FLT3 has been a major focus in AML therapy.[2] The 2-aminopyrimidine core has emerged as a key pharmacophore in the design of such inhibitors, with systematic medicinal chemistry efforts leading to compounds with nanomolar potency against both wild-type and mutant forms of FLT3.[1][4] This guide will compare a selection of these analogs to elucidate the key structural features that govern their inhibitory activity.
Structure-Activity Relationship (SAR) Comparison
The following table summarizes the in vitro activity of representative 2-aminopyrimidine FLT3 inhibitors, highlighting the impact of various substitutions on their potency against FLT3 and their anti-proliferative effects on the FLT3-dependent AML cell line, MV4-11.
| Compound | Core Structure | R1 | R2 | FLT3 IC50 (nM) | MV4-11 IC50 (nM) | Reference |
| Compound 15 | 2-Aminopyrimidine | (Structure specific to reference) | (Structure specific to reference) | 7.42 ± 1.23 (WT) | 0.83 ± 0.15 | [2] |
| 9.21 ± 0.04 (D835Y) | ||||||
| Compound 30 | 2-Aminopyrimidine | (Structure specific to reference) | (Structure specific to reference) | 1.5 - 7.2 | 0.8 - 3.2 | [4] |
| Compound 36 | 2-Aminopyrimidine | (Structure specific to reference) | (Structure specific to reference) | 1.5 - 7.2 | 0.8 - 3.2 | [4] |
| Compound 14d | Aminopyrimidine | (Structure specific to reference) | (Structure specific to reference) | Low nanomolar | 0.29 - 950 | [5] |
| Compound 14g | Aminopyrimidine | (Structure specific to reference) | (Structure specific to reference) | Low nanomolar | 0.29 - 950 | [5] |
| Compound 14j | Aminopyrimidine | (Structure specific to reference) | (Structure specific to reference) | Low nanomolar | 0.29 - 950 | [5] |
| Compound 14m | Aminopyrimidine | (Structure specific to reference) | (Structure specific to reference) | Low nanomolar | 0.29 - 950 | [5] |
| Compound 33 | Pyrazolo[3,4-d]pyrimidine | (Structure specific to reference) | (Structure specific to reference) | Potent Inhibition | Potent Inhibition | [6] |
Note: The specific chemical structures for R1 and R2 substituents are detailed in the cited literature and are not reproduced here for brevity.
Key Signaling Pathway and Experimental Workflow
To understand the context of FLT3 inhibition, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating 2-aminopyrimidine-based inhibitors.
Detailed Experimental Protocols
In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[7][8]
Materials:
-
Recombinant FLT3 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
Test compounds (2-aminopyrimidine analogs) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound, recombinant FLT3 enzyme, and the kinase substrate/ATP mixture. The final ATP concentration should be close to its Km for FLT3.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[8]
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7][8]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is correlated to the amount of ADP produced and thus the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Anti-proliferative Assay (MTT Assay using MV4-11 Cells)
This protocol describes a colorimetric assay to assess the anti-proliferative activity of the test compounds on the human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.[9][10]
Materials:
-
MV4-11 human biphenotypic B myelomonocytic leukemia cell line[10]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (2-aminopyrimidine analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at an optimal density (e.g., 3 x 10^3 cells/well) and incubate.[11]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known FLT3 inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[11][12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[10]
Conclusion
The 2-aminopyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective FLT3 inhibitors for the treatment of AML. Structure-activity relationship studies have demonstrated that modifications to various positions on the pyrimidine ring and its substituents can significantly impact inhibitory potency and cellular activity. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a valuable resource for researchers in the field of oncology drug discovery. Further optimization of these analogs, guided by the principles of SAR, holds the promise of delivering novel therapeutics with improved efficacy and safety profiles for patients with FLT3-mutated AML.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Amino-4-methoxypyrimidine and its Chloro-Analog
For Immediate Release
This guide presents a detailed comparison of the biological activities of 2-Amino-4-methoxypyrimidine and its chloro-analog, 2-Amino-4-chloro-pyrimidine. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential therapeutic applications, supported by available experimental data. This comparison focuses on their anticancer and antimicrobial properties, highlighting the influence of the methoxy and chloro substituents on their biological efficacy.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. 2-Aminopyrimidines, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in modulating the biological activity of these compounds. This guide specifically examines the differences in biological activity between this compound and its chloro-analog, providing a comparative analysis of their performance in preclinical studies.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the biological activities of derivatives of this compound and 2-Amino-4-chloro-pyrimidine. It is important to note that direct comparative studies on the parent compounds are limited; therefore, data from structurally related derivatives are presented to infer the potential activities of the core structures.
| Biological Activity | Compound Class | Test Organism/Cell Line | Quantitative Data (IC50/EC50/Zone of Inhibition) | Reference |
| Anticancer | 2-Amino-4-chloro-pyrimidine Derivatives | HCT116 (Colon Cancer) | EC50: 89.24 ± 1.36 µM to 209.17 ± 1.23 µM | [1][2] |
| MCF7 (Breast Cancer) | EC50: 89.37 ± 1.17 µM to 221.91 ± 1.37 µM | [1][2] | ||
| Antimicrobial | 2-Methoxy-nicotinonitrile Derivatives | Bacillus subtilis | Zone of Inhibition: 15-20 mm | |
| Staphylococcus aureus | Zone of Inhibition: 14-19 mm | |||
| Escherichia coli | Zone of Inhibition: 13-18 mm | |||
| Pseudomonas aeruginosa | Zone of Inhibition: 12-17 mm | |||
| Candida albicans | Zone of Inhibition: 13-18 mm | |||
| 2-Amino-nicotinonitrile Derivatives | Bacillus subtilis | Zone of Inhibition: 13-18 mm | ||
| Staphylococcus aureus | Zone of Inhibition: 12-17 mm | |||
| Escherichia coli | Zone of Inhibition: 11-16 mm | |||
| Pseudomonas aeruginosa | Zone of Inhibition: 10-15 mm | |||
| Candida albicans | Zone of Inhibition: 11-16 mm |
Anticancer Activity: A Focus on Chloro-Analogs
Numerous studies have highlighted the potential of 2-amino-4-chloro-pyrimidine derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives exhibited notable activity against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines, with EC50 values in the micromolar range.[1][2] The presence of the chlorine atom at the 4-position is often associated with enhanced biological activity, potentially due to its electron-withdrawing nature and its ability to participate in hydrogen bonding or other interactions within the active site of target proteins.
The mechanism of action for many 2-aminopyrimidine-based anticancer drugs involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[3] While the specific signaling pathways affected by 2-Amino-4-chloro-pyrimidine itself are not extensively detailed in the available literature, the broader class of 2-aminopyrimidine derivatives has been shown to target various kinases involved in cancer progression.
Antimicrobial Activity: A Comparative Look at Methoxy and Amino Analogs
A comparative study on structurally related nicotinonitrile derivatives provides insights into the potential antimicrobial activities of this compound and its amino-analog. In this study, a series of 2-methoxy-nicotinonitriles and 2-amino-nicotinonitriles were synthesized and screened for their activity against a panel of bacteria and fungi.
The results indicated that the 2-methoxy derivatives generally exhibited slightly better or comparable antimicrobial activity compared to their 2-amino counterparts. For example, against Bacillus subtilis, the zone of inhibition for the methoxy derivatives ranged from 15-20 mm, while for the amino derivatives, it was 13-18 mm. Similar trends were observed against other tested microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. This suggests that the methoxy group at the 4-position of the pyrimidine ring may contribute favorably to the antimicrobial properties of this class of compounds.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed methodologies for the key experiments are provided below.
Anticancer Activity: MTT Cell Proliferation Assay[4][5][6]
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial and fungal strains
-
Nutrient agar and Sabouraud dextrose agar plates
-
Sterile swabs
-
Sterile cork borer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Inoculation: Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the antimicrobial screening.
Caption: Workflow of the MTT cell proliferation assay.
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Conclusion
The available data suggests that both this compound and its chloro-analog are promising scaffolds for the development of new therapeutic agents. While 2-amino-4-chloro-pyrimidine derivatives have demonstrated significant potential as anticancer agents, the corresponding methoxy-substituted analogs appear to hold an advantage in terms of antimicrobial activity. The difference in electronegativity and steric properties between the chloro and methoxy groups likely accounts for these variations in biological activity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective compounds for specific therapeutic applications. The provided experimental protocols offer a foundation for researchers to conduct these crucial investigations.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine-Derived Herbicides: ALS Inhibitors vs. DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of weed management in agriculture has driven the development of a diverse arsenal of herbicides. Among these, compounds derived from pyrimidine intermediates have emerged as a cornerstone of modern weed control. These herbicides, while sharing a common chemical scaffold, exhibit distinct modes of action, primarily targeting either acetolactate synthase (ALS) or, more recently, dihydroorotate dehydrogenase (DHODH). This guide provides a comprehensive comparison of the efficacy, experimental protocols, and underlying biochemical pathways of these two major classes of pyrimidine-derived herbicides, offering valuable insights for researchers and professionals in the field.
At a Glance: Efficacy Comparison
The following tables summarize the herbicidal efficacy of representative pyrimidine-derived ALS and DHODH inhibitors against key weed species. It is important to note that the data presented is collated from various studies and direct, head-to-head comparative data under identical experimental conditions is limited. Efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.
Table 1: Efficacy of Pyrimidine-Derived DHODH Inhibitor (Tetflupyrolimet)
| Weed Species | Common Name | Application Rate (g ai/ha) | % Control | Growth Stage at Application | Reference |
| Echinochloa crus-galli | Barnyardgrass | 134 | 88-99 | PRE | [1] |
| Echinochloa crus-galli | Barnyardgrass | 134 | 63-88 | 2-3 leaf | [1] |
| Various Grass Weeds | Grasses | 70-250 | Not Specified | PRE/POST | [2] |
| Monochoria vaginalis | Monochoria | Not Specified | Effective Control | Not Specified | [2] |
| Fimbristylis miliacea | Globe Fringerush | Not Specified | Effective Control | Not Specified | [2] |
Table 2: Efficacy of Pyrimidine-Derived ALS Inhibitors (Bispyribac-sodium and Pyrithiobac-sodium)
| Herbicide | Weed Species | Common Name | Application Rate (g ai/ha) | % Control / ED50 (g ai/ha) | Growth Stage at Application | Reference |
| Bispyribac-sodium | Echinochloa crus-galli | Barnyardgrass | 9.7 | 100 (Susceptible) | 3-4 leaf | [3] |
| Bispyribac-sodium | Echinochloa crus-galli var. crus-galli | Barnyardgrass | - | ED50: 4.13 | Not Specified | [4] |
| Bispyribac-sodium | Echinochloa caudata | Barnyardgrass | - | ED50: 3.73 | Not Specified | [4] |
| Bispyribac-sodium | Echinochloa glabrescens | Barnyardgrass | - | ED50: 1.24 | Not Specified | [4] |
| Pyrithiobac-sodium | Solanum nigrum | Black Nightshade | 68 | 81 | Early POST | [5] |
| Pyrithiobac-sodium | Abutilon theophrasti | Velvetleaf | 102 | 88 | Early POST | [5] |
| Pyrithiobac-sodium | Senna obtusifolia | Sicklepod | 70 | Lower than trifloxysulfuron | Not Specified | [6] |
Signaling Pathways and Modes of Action
The fundamental difference in the herbicidal activity of these two classes of compounds lies in the biochemical pathways they disrupt.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Herbicides such as tetflupyrolimet represent a novel mode of action, targeting the enzyme dihydroorotate dehydrogenase (DHODH).[7][8] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[9][10] By inhibiting DHODH, these herbicides halt the production of pyrimidines, leading to a cessation of cell division and plant growth, ultimately causing weed death.[2]
Acetolactate Synthase (ALS) Inhibition
The majority of pyrimidine-derived herbicides, including the pyrimidinyl-oxy-benzoates (e.g., bispyribac-sodium) and some sulfonylureas, act by inhibiting the acetolactate synthase (ALS) enzyme.[2][11] ALS is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[11] These amino acids are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a deficiency in these critical amino acids, resulting in the cessation of cell division and, ultimately, plant death.
Experimental Protocols
The evaluation of herbicide efficacy is conducted through rigorous experimental protocols, typically involving greenhouse and field trials. The following outlines a generalized methodology for assessing the performance of these pyrimidine-derived herbicides.
I. Plant Material and Growth Conditions
-
Weed Species: Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) are sourced and their viability confirmed.
-
Growth Medium: A standardized soil mix or a sand:peat moss mixture is used for potting.
-
Greenhouse Conditions: Plants are grown in a controlled environment with specific temperature, humidity, and photoperiod settings to ensure uniform growth.
II. Herbicide Application
-
Herbicide Preparation: Commercial formulations of the test herbicides are diluted to the desired concentrations using deionized water. Adjuvants may be added as recommended.
-
Application Method: A precision bench sprayer equipped with a flat-fan nozzle is used to apply the herbicide solutions uniformly to the plants at a specified carrier volume.
-
Growth Stage: Herbicides are typically applied at a specific weed growth stage (e.g., 2-3 leaf stage for post-emergence applications).
III. Data Collection and Analysis
-
Efficacy Assessment: Visual assessment of weed control is performed at specified intervals after treatment (e.g., 7, 14, and 21 days after treatment). Efficacy is rated on a scale of 0% (no control) to 100% (complete plant death).
-
Biomass Reduction: Above-ground biomass of the treated plants is harvested, dried in an oven at a specified temperature until a constant weight is achieved, and the dry weight is recorded.
-
GR50/ED50 Calculation: Dose-response curves are generated by plotting the herbicide dose against the percentage of visual control or biomass reduction. The herbicide rate required to cause 50% growth reduction (GR50) or 50% effect (ED50) is then calculated using appropriate statistical software.
Synthesis and Pyrimidine Intermediates
The synthetic pathways to these two classes of herbicides diverge, starting from different pyrimidine intermediates.
-
DHODH Inhibitors (e.g., Tetflupyrolimet): The synthesis of tetflupyrolimet involves the construction of an aryl pyrrolidinone anilide structure. While the detailed synthesis is proprietary, it is understood to be a multi-step process that does not start from a pre-formed functionalized pyrimidine ring in the same manner as the ALS inhibitors. The pyrimidine-like biological activity arises from the overall molecular structure's ability to mimic the substrate of the DHODH enzyme.[7][12]
-
ALS Inhibitors (e.g., Bispyribac-sodium): The synthesis of bispyribac-sodium prominently features the use of a functionalized pyrimidine intermediate. A key step involves the condensation of 2,6-dihydroxybenzoic acid with 4,6-dimethoxy-2-methylsulfonylpyrimidine in the presence of a base.[5][13][14] This highlights the direct incorporation of a substituted pyrimidine ring to build the final herbicidal molecule.
Conclusion
Herbicides derived from pyrimidine intermediates represent a significant and evolving area of agrochemical research. The distinction between ALS and DHODH inhibitors showcases the chemical versatility of the pyrimidine scaffold and the potential for discovering novel modes of action. While ALS inhibitors have a long-standing history of effective weed control, the emergence of DHODH inhibitors like tetflupyrolimet offers a critical new tool to combat herbicide resistance and provides a different spectrum of weed control. For researchers, understanding the nuances in their efficacy, mechanisms of action, and synthetic origins is paramount for the development of next-generation weed management solutions. Further head-to-head comparative studies are warranted to provide a more precise quantitative assessment of their relative performance under various agronomic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbici ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02663A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation method of bispyribac-sodium intermediate 4,6-dimethoxy-2-melthyl sulfonyl pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 14. Method for preparing bispyribac sodium and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Validation of LC-MS/MS Methods for Pyrimidine Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the identification and quantification of key pyrimidine metabolites. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific research needs. This document outlines the superior sensitivity, specificity, and speed of LC-MS/MS technology and offers a comparative look at alternative methods, supported by experimental data and detailed protocols.
Superiority of LC-MS/MS in Pyrimidine Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of pyrimidine metabolites in complex biological matrices.[1] Its advantages over traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are significant. LC-MS/MS offers unparalleled sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes in a single run.[1] This capability is crucial for studying metabolic pathways, diagnosing inborn errors of metabolism, and in the development of therapeutic drugs targeting pyrimidine metabolism.[1]
Performance Comparison of Analytical Methods
The choice of analytical method can significantly impact the accuracy and reliability of pyrimidine metabolite quantification. Below is a summary of performance characteristics for LC-MS/MS compared to alternative methods.
| Method | Key Advantages | Key Limitations |
| LC-MS/MS | High sensitivity and specificity.[1][2] | Higher initial instrument cost. |
| Simultaneous quantification of multiple metabolites.[1] | Potential for matrix effects. | |
| Rapid analysis times. | Requires skilled operators. | |
| HPLC-UV | Lower instrument cost and wider availability. | Lower sensitivity and specificity compared to LC-MS/MS. |
| Robust and reliable for higher concentration analytes. | Co-elution of compounds can interfere with quantification. | |
| Simpler method development. | Not suitable for all pyrimidine metabolites. | |
| GC-MS | High chromatographic resolution. | Requires derivatization of non-volatile metabolites.[3] |
| Established and well-characterized technique.[3] | High temperatures can lead to analyte degradation. | |
| Not ideal for thermally labile compounds. |
Quantitative Validation Data for LC-MS/MS Methods
The following tables summarize the quantitative validation data for the analysis of key pyrimidine metabolites using various LC-MS/MS methods.
Table 1: Uracil and Dihydrouracil
| Parameter | Uracil | Dihydrouracil | Reference |
| Linearity (Range) | 0.5 - 200 ng/mL (r² > 0.999) | 10 - 1000 ng/mL | [4][5] |
| 1 - 100 ng/mL | [5] | ||
| 0.625 - 160.0 ng/mL (r² > 0.9999) | 0.625 - 160.0 ng/mL (r² > 0.9999) | [6] | |
| Accuracy (% Recovery) | 89% - 112% | 89% - 112% | [7] |
| Precision (% CV) | Intra-assay: 3.4 - 6.1% | Intra-assay: 3.4 - 6.1% | [8] |
| Inter-assay: 4.3 - 7.3% | Inter-assay: 4.3 - 7.3% | [8] | |
| Intra-batch: ≤ 7.3% | Intra-batch: ≤ 7.3% | [6] | |
| Inter-batch: ≤ 8.6% | Inter-batch: ≤ 8.6% | [6] | |
| LLOQ | 0.5 ng/mL | 10 ng/mL | [4][8] |
Table 2: Orotic Acid, Thymine, and Dihydrothymine
| Parameter | Orotic Acid | Thymine | Dihydrothymine | Reference |
| Linearity (Range) | 0.5 - 5.0 µmol/L | Up to 80.0 ng/mL | Up to 800 ng/mL | [9][10] |
| Accuracy (% Recovery) | 98.9 - 102.5% | - | - | [11] |
| Precision (% CV) | Inter-assay: 4.97% | Intra-assay: ≤ 8.0% | Intra-assay: ≤ 8.0% | [9][10] |
| Intra-day: < 7% | Inter-assay: ≤ 7.6% | Inter-assay: ≤ 7.6% | [10][11] | |
| Inter-day: < 7% | [11] | |||
| LOD | 0.15 µmol/L | - | - | [12] |
Signaling Pathway and Experimental Workflow
Visualizing the de novo pyrimidine biosynthesis pathway and the experimental workflow for LC-MS/MS analysis can provide a clearer understanding of the processes involved.
De Novo Pyrimidine Biosynthesis Pathway
LC-MS/MS Experimental Workflow
Detailed Experimental Protocols
Reproducible and accurate results are contingent on well-defined experimental protocols. The following sections detail generalized procedures for the analysis of pyrimidine metabolites by LC-MS/MS, HPLC-UV, and GC-MS.
LC-MS/MS Method Protocol
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard.[13]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), typically in both positive and negative modes to cover a wider range of metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high specificity and sensitivity.
-
Ion Source Parameters: Optimized source temperature, gas flows, and capillary voltage are essential for robust ionization.
-
HPLC-UV Method Protocol
-
Sample Preparation:
-
Similar to LC-MS/MS, protein precipitation is a common first step.
-
Solid-phase extraction (SPE) may be employed for cleaner samples and to concentrate analytes.
-
-
Chromatography:
-
Column: A C18 or a more polar embedded-phase column is often used.
-
Mobile Phase: An aqueous buffer (e.g., phosphate or acetate) with an organic modifier like methanol or acetonitrile.[14] Isocratic or gradient elution can be used.
-
Detection: UV detection at a wavelength where the pyrimidine bases have maximum absorbance (typically around 260 nm).
-
GC-MS Method Protocol
-
Sample Preparation and Derivatization:
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. resolian.com [resolian.com]
- 3. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. flore.unifi.it [flore.unifi.it]
- 13. sciex.com [sciex.com]
- 14. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Pyrimidine Derivatives
A deep dive into the in-silico evaluation of pyrimidine-based compounds targeting key enzymatic regulators in disease.
Researchers and drug development professionals are increasingly turning to computational methods to streamline the discovery of novel therapeutic agents. This guide provides a comprehensive comparative docking analysis of various pyrimidine derivatives against the active sites of critical enzyme targets implicated in cancer and inflammatory diseases. By leveraging molecular docking simulations, we can predict the binding affinities and interaction patterns of these compounds, offering valuable insights for the rational design of more potent and selective inhibitors.
Comparative Binding Affinity of Pyrimidine Derivatives
Molecular docking studies have been instrumental in predicting the binding efficacy of pyrimidine derivatives against a range of enzymatic targets. The data, synthesized from multiple in-silico investigations, is summarized below. A lower binding energy score typically indicates a higher predicted binding affinity.
| Derivative Scaffold | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
| Substituted Pyrimidines | CDK2 | -7.9 to -7.4 | Not explicitly stated |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 | Not explicitly stated, but potent inhibition reported | Lys33, Asp145[1] |
| Pyrimidine-2-Thiol Derivative (PY4) | COX-1 | -6.081 | Not specified |
| Pyrimidine-2-Thiol Derivative (PY5) | COX-2 | -8.602 | Not specified |
| Chalcone-based Pyrimidine (4c) | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14[2] |
| Chalcone-based Pyrimidine (4a) | CDK2 (1HCK) | -7.7 | Not specified[2] |
| Chalcone-based Pyrimidine (4h) | CDK2 (1HCK) | -7.5 | Not specified[2] |
| Chalcone-based Pyrimidine (4b) | CDK2 (1HCK) | -7.4 | Not specified[2] |
| Thieno[2,3-d]pyrimidine (5b) | EGFRWT | -17.22 | Met769[3] |
| Thieno[2,3-d]pyrimidine (5f) | EGFRWT | Not specified, IC50 of 17.46 µM against A549 cells | Not specified[3] |
| Erlotinib (Reference) | EGFRWT | -23.94 | Met769, Cys773[3] |
| Pyrazoline Derivative (5Bii) | EGFR | -9.71 | Not specified[4] |
| Pyrazoline Derivative (5Aii) | EGFR | -7.32 | Not specified[4] |
Deciphering the Binding: Experimental Protocols for Molecular Docking
The reliability of in-silico predictions hinges on a robust and well-defined experimental methodology. The following generalized protocol, primarily based on the widely-used AutoDock software, outlines the critical steps for performing a comparative molecular docking analysis.[5]
Step 1: Receptor Protein Preparation
-
Structure Retrieval: The three-dimensional crystallographic structure of the target enzyme (e.g., CDK2, EGFR) is obtained from the Protein Data Bank (PDB).[5][6]
-
Structure Refinement: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not pertinent to the study. Polar hydrogen atoms are added, as they are crucial for establishing hydrogen bond interactions.[6]
Step 2: Ligand (Pyrimidine Derivative) Preparation
-
Structure Generation: The two-dimensional structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch. These are then converted to 3D structures.[5]
-
Energy Minimization: To achieve a stable and low-energy conformation, the 3D structures of the ligands undergo energy minimization using computational chemistry tools.[5]
-
Torsional Degrees of Freedom: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[5]
-
File Format Conversion: The prepared ligand structures are saved in the PDBQT file format, which is required by AutoDock.[5][6]
Step 3: Grid Box Generation
A three-dimensional grid is defined around the active site of the enzyme. The dimensions of this grid box are set to encompass the entire binding pocket, providing a defined space for the docking simulation.[1] The location of a co-crystallized ligand in the original PDB file can be used to define the binding site.[5]
Step 4: Docking Simulation
Molecular docking is performed using software like AutoDock Vina or GLIDE.[1] The software systematically samples numerous conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[1][7] The Lamarckian Genetic Algorithm is a commonly used algorithm for this process.[5]
Step 5: Analysis of Results
The primary output is the binding affinity, typically reported in kcal/mol, with more negative values indicating a stronger predicted interaction.[6] The results are compiled in a docking log file (DLG), which contains information about the different docked poses and their corresponding binding energies.[5] Molecular visualization software such as PyMOL or Discovery Studio is then used to analyze the docked poses, allowing for a detailed examination of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site.[5][6]
Visualizing the Process and Pathways
To better understand the logical flow of a comparative docking study and the biological context of the enzyme targets, the following diagrams have been generated using the Graphviz DOT language.
A generalized workflow for molecular docking studies.
Major signaling pathways downstream of EGFR activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
A Researcher's Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis of Catalytic Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive cost-benefit analysis of various catalysts employed in pyrimidine synthesis, with a focus on performance, reusability, and economic viability. Detailed experimental protocols and visual representations of key reaction pathways are included to facilitate informed decision-making in your synthetic endeavors.
Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous anticancer, antiviral, and antibacterial drugs. The choice of catalyst in pyrimidine synthesis significantly impacts reaction efficiency, yield, and overall cost. This guide compares the performance of different classes of catalysts—homogeneous, heterogeneous, and nanocatalysts—through a detailed examination of experimental data.
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst is a primary consideration in any synthetic protocol. The following tables provide a quantitative comparison of various catalysts used in the Biginelli and Pinner reactions, two of the most common methods for pyrimidine synthesis, as well as for synthesis from chalcones. Data on reaction yield, time, and conditions are presented to offer a clear performance benchmark.
Table 1: Performance of Catalysts in the Biginelli Reaction
| Catalyst | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| HCl | Benzaldehyde, Ethyl Acetoacetate, Urea | Ethanol | Reflux | 1.5 hours | ~60-70 | [1] |
| Ethanolic NaOH | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanol | Microwave | 7-12 min | 72-84 | [1] |
| Heterogeneous Catalysts | ||||||
| Yb(OTf)₃ | Aldehyde, β-ketoester, Urea/Thiourea | Solvent-free | 100 | 20 min | 81-99 | [2] |
| CuI | Aldehyde, Ethyl Acetoacetate, Urea | Acetonitrile/Water/Solvent-free | 80 | - | 89-98 (MW) | [3] |
| Copper Nanoparticles | Benzaldehyde, Ethyl Acetoacetate, Urea | [bmim]BF₄-ethylene glycol | Room Temp. | ~15 min | >90 | [4] |
| Organocatalyst | ||||||
| L-Proline | 4(6)-aminouracil, Aromatic Aldehydes, Malononitrile | Aqueous Media | Reflux/MW | 5-10 min (MW) | 82-95 | [5] |
Table 2: Performance of Catalysts in the Pinner Synthesis
| Catalyst | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acid Catalyst (General) | 1,3-Dicarbonyl Compound, Amidine | Varies | Varies | Varies | Moderate | [1] |
| Hydrogen Chloride | Urea, Acetylacetone | Methanol | 52 | 3 hours | 90.2 | [6] |
| Base (Sodium Ethoxide) | β-diketone, Amidine Hydrochloride | - | Reflux | 2-4 hours | - | [7] |
Table 3: Performance of Catalysts in Pyrimidine Synthesis from Chalcones
| Catalyst/Base | Key Reactants | Solvent | Method | Time | Yield (%) | Reference |
| Ethanolic KOH | Chalcone, Urea | Ethanol | Conventional | 4 hours | 58-65 | [8][9] |
| Ethanolic KOH | Chalcone, Urea | Ethanol | Microwave | 7-10 min | - | [8][9] |
| Piperidine | Chalcone, Guanidinyl derivative | Dioxane | Reflux | 11 hours | - | [10] |
Cost-Benefit Analysis: Beyond the Yield
While performance is crucial, the economic viability of a catalytic system is equally important, especially for large-scale synthesis. This section delves into the cost-effectiveness and reusability of different catalyst types.
Table 4: Cost-Benefit and Reusability of Pyrimidine Synthesis Catalysts
| Catalyst Type | Examples | Estimated Cost | Reusability | Key Advantages | Key Disadvantages |
| Homogeneous | HCl, H₂SO₄, Ethanolic NaOH | Low | Not typically reusable | Low cost, readily available, high reaction rates. | Difficult to separate from the reaction mixture, potential for corrosive and hazardous waste. |
| Heterogeneous | Yb(OTf)₃, CuI, Zeolites, Polymer-supported catalysts | Moderate to High | Often reusable for multiple cycles[3][11][12] | Easy separation and recovery, reduced waste, potential for continuous flow processes. | Higher initial cost, potential for lower activity compared to homogeneous counterparts, catalyst leaching. |
| Nanocatalysts | Copper Nanoparticles, Magnetic Nanoparticles | Moderate to High | Generally reusable for several cycles[4] | High surface area leading to high catalytic activity, can be designed for easy separation (e.g., magnetic). | Potential for aggregation and deactivation, long-term stability can be a concern, higher initial cost. |
| Organocatalysts | L-Proline | Low to Moderate | Can be recycled | Metal-free, environmentally friendly, often mild reaction conditions. | May require higher catalyst loading, can be sensitive to reaction conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are methodologies for key pyrimidine synthesis reactions.
Biginelli Reaction using Ytterbium Triflate (Yb(OTf)₃)
This protocol describes a solvent-free Biginelli reaction using a recoverable and reusable Lewis acid catalyst.[2]
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ytterbium triflate (Yb(OTf)₃) (catalytic amount)
-
-
Procedure:
-
In a reaction vessel, mix the aldehyde, β-ketoester, and urea/thiourea.
-
Add the Yb(OTf)₃ catalyst.
-
Heat the mixture at 100°C for approximately 20 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water to the reaction mixture and filter to recover the solid product.
-
The aqueous filtrate containing the catalyst can be evaporated and the recovered catalyst can be reused for subsequent reactions.
-
Pinner Synthesis using an Acid Catalyst
The Pinner synthesis is a classic method for preparing substituted pyrimidines.[1][13][14]
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1 equivalent)
-
Amidine (e.g., urea) (1 equivalent)
-
Acid catalyst (e.g., concentrated HCl) (catalytic amount)
-
Anhydrous ethanol
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and the amidine in anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Reflux the reaction mixture for the required time (typically several hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
-
Pyrimidine Synthesis from Chalcones
This method involves the cyclization of a chalcone precursor with a nitrogen-containing reagent.[8][9]
-
Materials:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol)
-
Ethanol (95%)
-
40% aqueous potassium hydroxide solution
-
-
Procedure (Conventional Heating):
-
Dissolve the chalcone and urea in ethanol in a round-bottom flask.
-
Slowly add the aqueous potassium hydroxide solution with constant stirring.
-
Reflux the reaction mixture on a water bath for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Visualizing the Reaction Pathways
Understanding the underlying mechanisms of these synthetic routes is crucial for optimization and troubleshooting. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the Biginelli and Pinner syntheses, and the synthesis of pyrimidines from chalcones.
Caption: The reaction mechanism of the acid-catalyzed Biginelli reaction.
Caption: A simplified reaction pathway for the Pinner synthesis of pyrimidines.
Caption: General reaction scheme for the synthesis of pyrimidines from chalcones.
Conclusion
The selection of an optimal catalyst for pyrimidine synthesis is a multifaceted decision that requires a careful balance of performance, cost, and practicality. For rapid, small-scale synthesis and high yields, heterogeneous catalysts like Yb(OTf)₃ and nanocatalysts offer significant advantages, particularly when reusability is a factor. For large-scale, cost-sensitive applications, traditional homogeneous catalysts may still be a viable option, provided that purification and waste disposal are adequately addressed. Organocatalysts represent a growing area of interest, offering a green and metal-free alternative.
This guide provides a framework for navigating the diverse landscape of catalytic options for pyrimidine synthesis. By considering the quantitative data, experimental protocols, and reaction pathways presented, researchers can make more informed decisions to accelerate their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. ijres.org [ijres.org]
- 10. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. Pinner pyrimidine synthesis | PPTX [slideshare.net]
A Spectroscopic Showdown: Differentiating 2-Amino-4-methoxypyrimidine and Its Isomers
For Immediate Release
In the intricate world of medicinal chemistry and materials science, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of functional groups can lead to vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 2-Amino-4-methoxypyrimidine and its key isomer, 4-Amino-2-methoxypyrimidine, offering researchers a valuable tool for their analytical endeavors.
The differentiation of these isomers is critical in drug development and quality control, where the presence of an incorrect isomer can have significant consequences. This guide presents a comparative analysis based on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The data herein is compiled from various sources and serves as a foundational reference for the spectroscopic characterization of these pyrimidine derivatives.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomer, 4-Amino-2-methoxypyrimidine. These values highlight the distinct spectroscopic signatures arising from the positional differences of the amino and methoxy groups on the pyrimidine ring.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Technique | Chemical Shift (δ) ppm | Assignment |
| This compound | ¹H NMR | ~7.9 (d) | H-6 |
| ~6.1 (d) | H-5 | ||
| ~6.5 (br s) | -NH₂ | ||
| ~3.8 (s) | -OCH₃ | ||
| ¹³C NMR | ~165 | C-4 | |
| ~163 | C-2 | ||
| ~160 | C-6 | ||
| ~90 | C-5 | ||
| ~55 | -OCH₃ | ||
| 4-Amino-2-methoxypyrimidine | ¹H NMR | ~7.8 (d) | H-6 |
| ~5.8 (d) | H-5 | ||
| ~6.8 (br s) | -NH₂ | ||
| ~3.9 (s) | -OCH₃ | ||
| ¹³C NMR | ~166 | C-2 | |
| ~164 | C-4 | ||
| ~158 | C-6 | ||
| ~95 | C-5 | ||
| ~54 | -OCH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 2: FTIR and Mass Spectrometry Data
| Compound | Technique | Key Peaks / m/z | Assignment |
| This compound | FTIR (cm⁻¹) | ~3300-3100 | N-H stretching |
| ~1640 | N-H bending | ||
| ~1580 | C=N stretching (ring) | ||
| ~1250 | C-O stretching (asymmetric) | ||
| ~1050 | C-O stretching (symmetric) | ||
| MS (m/z) | 125 | [M]⁺ | |
| 94 | [M - OCH₃]⁺ | ||
| 67 | [M - OCH₃ - HCN]⁺ | ||
| 4-Amino-2-methoxypyrimidine | FTIR (cm⁻¹) | ~3350-3150 | N-H stretching |
| ~1650 | N-H bending | ||
| ~1590 | C=N stretching (ring) | ||
| ~1270 | C-O stretching (asymmetric) | ||
| ~1030 | C-O stretching (symmetric) | ||
| MS (m/z) | 125 | [M]⁺ | |
| 94 | [M - OCH₃]⁺ | ||
| 67 | [M - OCH₃ - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard 1D ¹H spectrum. A spectral width of 0-10 ppm is typically sufficient.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A spectral width of 0-180 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of isomeric compounds like this compound and its isomers.
Caption: A logical workflow for the spectroscopic analysis and differentiation of isomers.
Conclusion
The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its isomers. While mass spectrometry confirms the identical molecular weight of the isomers, and FTIR reveals the presence of the same functional groups, it is the nuanced shifts in NMR spectra that provide the definitive evidence for their distinct structural arrangements. By carefully analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR, researchers can confidently assign the correct isomeric structure, a critical step in ensuring the purity and efficacy of these compounds in their various applications. This guide serves as a practical resource for scientists and professionals in the field, facilitating accurate and efficient isomeric characterization.
Evaluating the drug-likeness of novel 2-Amino-4-methoxypyrimidine derivatives
A Comparative Guide to the Drug-Likeness of Novel 2-Amino-4-methoxypyrimidine Derivatives
For researchers and scientists in the field of drug discovery, the evaluation of a compound's drug-likeness is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the drug-likeness profile of a representative novel this compound derivative against two established kinase inhibitors, Gefitinib and Imatinib. The data presented herein is based on a compilation of experimental findings for the comparator drugs and representative data for novel aminopyrimidine analogs.
Comparative Analysis of Physicochemical and ADME Properties
The following table summarizes key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a representative novel this compound derivative compared to Gefitinib and Imatinib. These parameters are crucial in predicting a compound's pharmacokinetic behavior and overall suitability as a drug candidate.
| Property | Novel this compound Derivative (Representative) | Gefitinib | Imatinib |
| Molecular Weight ( g/mol ) | ~350 | 446.9[1] | 493.6 |
| LogP | ~3.5 | 3.2 | 4.4 |
| Hydrogen Bond Donors | 2 | 1 | 5 |
| Hydrogen Bond Acceptors | 5 | 7 | 8 |
| Polar Surface Area (Ų) | ~80 | 69.8 | 107.4 |
| Aqueous Solubility (µM) | Moderately Soluble | Low (BCS Class II)[2] | Soluble |
| Permeability (Papp, 10⁻⁶ cm/s) | High | High (BCS Class II)[2] | High |
| In Vitro Metabolic Stability (t½, min) | > 60 | ~22-25 hours (in vivo)[1] | ~18 hours (in vivo)[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is utilized to predict the passive intestinal absorption of a compound.
Materials:
-
96-well donor and acceptor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Lecithin/dodecane solution
-
Test compounds and reference standards
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a 1% lecithin in dodecane solution.[5]
-
Coat the membrane of each well in the donor plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.[6]
-
Prepare the test compounds and controls to a final concentration of 10 µM in PBS with 5% DMSO.[7][8]
-
Fill the acceptor plate wells with 300 µL of PBS with 5% DMSO.[5]
-
Add 150 µL of the test compound/control solutions to the donor plate wells.[5]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 10-20 hours at room temperature.[5]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[6]
-
The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
In Vitro Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when exposed to liver enzymes, primarily Cytochrome P450s.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[9]
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a liver microsomal solution in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[9]
-
Prepare working solutions of the test compounds and controls at a final concentration of 1 µM.[9]
-
In a 96-well plate, add the microsomal solution to the appropriate wells.
-
Add the test compound and control solutions to their respective wells. Include a negative control without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time zero.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding cold acetonitrile.[10]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
The half-life (t½) and intrinsic clearance (Clint) are calculated by plotting the natural logarithm of the percentage of the remaining compound against time.[9]
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in drug-likeness evaluation and the biological context of the comparator drugs, the following diagrams have been generated using Graphviz.
References
- 1. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-4-methoxypyrimidine
This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of 2-Amino-4-methoxypyrimidine, designed for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields.[1] If splashing is a risk, a face shield should also be worn. | Conforming to EN166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant, impervious gloves should be worn.[1] Always inspect gloves prior to use and use proper glove removal technique. A lab coat or impervious clothing is also necessary.[2] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator if engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[1] For dusts, a type N95 (US) dust mask may be appropriate. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
| Hand Protection | Handle with chemical-resistant gloves.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Wash and dry hands thoroughly after handling.[3] | Regulation (EU) 2016/425 and the standard EN 374.[3] |
Safe Handling and Storage
Proper handling and storage procedures are vital to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate personnel from the spill area.[3]
-
Ensure adequate ventilation.[3]
-
Wear appropriate PPE as outlined above.[3]
-
Prevent further leakage or spillage if it is safe to do so.
-
For solid spills, pick up and arrange disposal without creating dust.[3] Sweep up and shovel the material into a suitable, closed container for disposal.[3]
-
Do not let the product enter drains.[3]
Disposal:
-
Dispose of surplus and non-recyclable solutions by a licensed disposal company.[3]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Dispose of as unused product.[3]
-
Contaminated packaging should be handled in the same manner as the product itself.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the necessary steps for safely handling this compound.
PPE Selection Decision Tree
This diagram provides a logical decision-making process for selecting the appropriate personal protective equipment.
Caption: A decision tree to guide the selection of appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
